molecular formula C7H8N2O3 B185000 4-(Methylamino)-3-nitrophenol CAS No. 14703-89-0

4-(Methylamino)-3-nitrophenol

Cat. No.: B185000
CAS No.: 14703-89-0
M. Wt: 168.15 g/mol
InChI Key: DQCLXPYMTDGXPJ-UHFFFAOYSA-N
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Description

4-(Methylamino)-3-nitrophenol is an organic compound of significant interest in specialized research fields, particularly as a building block or intermediate in the development of more complex molecules. While direct studies on this specific compound are limited, its structural similarity to other nitrophenol-based hair dye ingredients, such as 4-amino-3-nitrophenol, suggests its potential application in cosmetic science research . These related compounds are investigated for their dermal absorption and metabolic behavior, providing valuable models for toxicological and safety assessments. Researchers utilize these nitrophenol derivatives to study systemic exposure dosage (SED) and in vitro dermal absorption using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) . The primary research value of this compound lies in its use as a standard or reference material in method development and validation for accurately quantifying analyte presence in various biological and synthetic matrices. Furthermore, studies on structurally similar nitrophenols have shown that microbes can degrade these compounds via specific pathways, indicating a potential role for this compound in environmental microbiology and bioremediation research . Its mechanism in these contexts is often tied to its transformation by microbial enzymes, such as monooxygenases, which initiate a catabolic cascade leading to ring cleavage and degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylamino)-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-8-6-3-2-5(10)4-7(6)9(11)12/h2-4,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCLXPYMTDGXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933013
Record name 4-(Methylamino)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14703-88-9
Record name 4-(Methylamino)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylamino)-3-nitrophenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-(Methylamino)-3-nitrophenol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from publicly available databases and draws inferences from structurally related analogs. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the known characteristics and potential areas for further investigation.

Chemical Structure and Identification

This compound is an aromatic organic compound characterized by a phenol ring substituted with a methylamino group at position 4 and a nitro group at position 3.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 14703-88-9[1]
Molecular Formula C₇H₈N₂O₃[1]
PubChem CID 22832045[1]
Synonyms 4-(N-Methylamino)-3-nitrophenol, 4-Methylamino-3-nitro-phenol[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are primarily computed estimates from publicly available databases.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 168.15 g/mol PubChem[1]
Monoisotopic Mass 168.05349212 DaPubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 78.1 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Nucleophilic Substitution cluster_2 Workup and Isolation cluster_3 Purification Dissolve 4-chloro-3-nitrophenol\nin a suitable solvent (e.g., ethanol) Dissolve 4-chloro-3-nitrophenol in a suitable solvent (e.g., ethanol) Add aqueous methylamine\nsolution dropwise at a\ncontrolled temperature Add aqueous methylamine solution dropwise at a controlled temperature Dissolve 4-chloro-3-nitrophenol\nin a suitable solvent (e.g., ethanol)->Add aqueous methylamine\nsolution dropwise at a\ncontrolled temperature Stir the reaction mixture\nat elevated temperature Stir the reaction mixture at elevated temperature Add aqueous methylamine\nsolution dropwise at a\ncontrolled temperature->Stir the reaction mixture\nat elevated temperature Cool the reaction mixture Cool the reaction mixture Stir the reaction mixture\nat elevated temperature->Cool the reaction mixture Acidify to precipitate the product Acidify to precipitate the product Cool the reaction mixture->Acidify to precipitate the product Filter and wash the solid Filter and wash the solid Acidify to precipitate the product->Filter and wash the solid Recrystallize from an\nappropriate solvent system Recrystallize from an appropriate solvent system Filter and wash the solid->Recrystallize from an\nappropriate solvent system G This compound\n[M]⁺ (m/z 168) This compound [M]⁺ (m/z 168) [M - NO₂]⁺ (m/z 122) [M - NO₂]⁺ (m/z 122) This compound\n[M]⁺ (m/z 168)->[M - NO₂]⁺ (m/z 122) - NO₂ [M - CH₃]⁺ (m/z 153) [M - CH₃]⁺ (m/z 153) This compound\n[M]⁺ (m/z 168)->[M - CH₃]⁺ (m/z 153) - CH₃ [M - NO₂ - CO]⁺ (m/z 94) [M - NO₂ - CO]⁺ (m/z 94) [M - NO₂]⁺ (m/z 122)->[M - NO₂ - CO]⁺ (m/z 94) - CO G cluster_0 Cellular Uptake cluster_1 Intracellular Metabolism cluster_2 Cellular Stress Response cluster_3 Apoptotic Pathway A This compound B Reduction of Nitro Group A->B C Generation of Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E DNA Damage D->E F Activation of Caspases E->F G Apoptosis F->G

References

In-Depth Technical Guide: 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-3-nitrophenol is an aromatic organic compound of significant interest in various fields of chemical synthesis. Its structure, featuring a phenol ring substituted with a methylamino group, a nitro group, and a hydroxyl group, makes it a versatile intermediate. The electron-donating methylamino group and the electron-withdrawing nitro group create a "push-pull" system, which is valuable in the synthesis of heterocyclic compounds, dyes, and pigments. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Chemical Identification and Properties

The primary identifier for this compound is its CAS number. A comprehensive list of its synonyms and key physicochemical properties are detailed below.

Synonyms and Identifiers
Identifier TypeValue
CAS Number 14703-88-9[1]
IUPAC Name This compound[1]
Synonyms 4-(N-Methylamino)-3-nitrophenol, 4-Methylamino-3-nitro-phenol, Phenol, 4-(methylamino)-3-nitro-, 5-Hydroxy-2-methylamino-1-nitro-benzol, 2-nitro 4-hydroxy N-methyl aniline[1]
Molecular Formula C₇H₈N₂O₃[1]
PubChem CID 22832045[1]
Physicochemical Properties
PropertyValueSource
Molecular Weight 168.15 g/mol PubChem (Computed)[1]
Exact Mass 168.05349212 DaPubChem (Computed)[1]
XLogP3 1.9PubChem (Computed)[1]
Hydrogen Bond Donor Count 2PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Topological Polar Surface Area 78.1 ŲPubChem (Computed)[1]
Heavy Atom Count 12PubChem (Computed)[1]
Complexity 169PubChem (Computed)[1]

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of related compounds.

Materials:

  • 4-(Methylamino)phenol

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Protection of the Amino and Hydroxyl Groups:

    • In a round-bottom flask, dissolve 4-(methylamino)phenol in acetic anhydride.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the protected intermediate, 4-acetoxy-N-methylacetanilide.

    • Filter the precipitate, wash with cold water until neutral, and dry.

  • Nitration:

    • Carefully add the dried 4-acetoxy-N-methylacetanilide to a mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining a low temperature (0-5 °C) with an ice-salt bath.

    • Stir the mixture until the nitration is complete (monitored by TLC).

    • Slowly pour the reaction mixture onto crushed ice to precipitate the nitrated intermediate.

    • Filter the yellow precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Hydrolysis:

    • Suspend the nitrated intermediate in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux to hydrolyze the acetyl groups.

    • After cooling, carefully acidify the solution with hydrochloric acid to precipitate the crude this compound.

    • Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Experimental Workflow Diagram

G Hypothetical Synthesis of this compound A 4-(Methylamino)phenol B Protection (Acetic Anhydride, H₂SO₄) A->B C 4-Acetoxy-N-methylacetanilide B->C D Nitration (HNO₃, H₂SO₄, 0-5 °C) C->D E Nitrated Intermediate D->E F Hydrolysis (NaOH, heat; then HCl) E->F G Crude this compound F->G H Recrystallization G->H I Pure this compound H->I G Azo Dye Formation using a Nitrophenol Derivative cluster_0 Diazotization cluster_1 Azo Coupling A Primary Aromatic Amine (e.g., Aniline) B NaNO₂ + HCl (0-5 °C) A->B C Diazonium Salt B->C G Coupling Reaction C->G D This compound E NaOH (aq) D->E F Phenoxide Ion (activated coupling component) E->F F->G H Azo Dye G->H

References

Synthesis of 4-(Methylamino)-3-nitrophenol from p-Aminophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for producing 4-(methylamino)-3-nitrophenol, a valuable intermediate in the pharmaceutical and dye industries, starting from the readily available precursor, p-aminophenol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final product. The key transformations involve the protection of the reactive amino and hydroxyl groups of p-aminophenol, followed by regioselective nitration, deprotection, and finally, selective N-methylation.

Synthetic Pathway Overview

The overall synthetic route from p-aminophenol to this compound can be summarized in the following four main steps:

  • Acetylation: Protection of both the amino and hydroxyl groups of p-aminophenol using acetic anhydride.

  • Nitration: Introduction of a nitro group at the position ortho to the original amino group (and meta to the hydroxyl group) on the protected aromatic ring.

  • Hydrolysis: Removal of the acetyl protecting groups to yield 4-amino-3-nitrophenol.

  • N-Methylation: Selective methylation of the amino group of 4-amino-3-nitrophenol to afford the final product.

The following diagram illustrates the logical workflow of this synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: N-Methylation cluster_end Final Product p-Aminophenol p-Aminophenol Protection Protection of Amino and Hydroxyl Groups p-Aminophenol->Protection Intermediate1 4-Acetamidophenyl acetate Protection->Intermediate1 Nitration Regioselective Nitration Intermediate1->Nitration Intermediate2 4-Acetoxy-2-acetamido nitrobenzene Nitration->Intermediate2 Deprotection Removal of Acetyl Groups Intermediate2->Deprotection Intermediate3 4-Amino-3-nitrophenol Deprotection->Intermediate3 Methylation Selective N-Methylation Intermediate3->Methylation FinalProduct This compound Methylation->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental methodologies for each key step in the synthesis.

Step 1: Acetylation of p-Aminophenol

This step involves the protection of both the amino and hydroxyl groups of p-aminophenol by acetylation with acetic anhydride.

Protocol:

  • In a suitable reactor, charge p-aminophenol.

  • Add acetic anhydride as the acylating agent. The molar ratio of p-aminophenol to acetic anhydride should be between 1:2.0 and 1:3.0.[1] The acetic acid and excess acetic anhydride can serve as the solvent and dehydrating agent.

  • The reaction is typically carried out at a temperature range of 80-120°C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the resulting product, 4-acetamidophenyl acetate, can be used directly in the next step or isolated and purified if necessary.

Step 2: Nitration of 4-Acetamidophenyl acetate

The protected intermediate is then nitrated to introduce a nitro group at the desired position.

Protocol:

  • To the reactor containing the 4-acetamidophenyl acetate from the previous step, carefully add 98% nitric acid (5-7 times the molar amount of the initial p-aminophenol).[1]

  • Maintain the reaction temperature between 0-10°C with efficient cooling and stirring.

  • After one hour, add 65% nitric acid (2-3 times the molar amount of the initial p-aminophenol).[1]

  • Continue the reaction for another 0.5-1.5 hours.[1]

  • After the reaction is complete, the product, 4-acetoxy-2-acetamido nitrobenzene, is filtered, washed with water until neutral, and dried.[1]

Step 3: Hydrolysis of 4-Acetoxy-2-acetamido nitrobenzene

The acetyl protecting groups are removed by hydrolysis to yield 4-amino-3-nitrophenol.

Protocol:

  • Suspend the dried 4-acetoxy-2-acetamido nitrobenzene in a sodium hydroxide solution. The molar ratio of sodium hydroxide to the nitro compound should be between 3:1 and 5:1.[1]

  • The concentration of the sodium hydroxide solution should be between 1 mol/L and 5 mol/L.[1]

  • Heat the reaction mixture to a temperature between 50-100°C.[1]

  • After the hydrolysis is complete, cool the reaction mixture.

  • Adjust the pH of the solution to 3-4 with a 1:1 hydrochloric acid solution to precipitate the product.[1]

  • Filter the precipitate, wash with water, and dry to obtain 4-amino-3-nitrophenol.[1]

Step 4: N-Methylation of 4-Amino-3-nitrophenol

The final step is the selective methylation of the amino group of 4-amino-3-nitrophenol. A common method for selective N-methylation of primary anilines in the presence of a phenolic hydroxyl group is reductive amination using formaldehyde followed by a reducing agent.

Protocol (General Procedure):

  • Dissolve 4-amino-3-nitrophenol in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O) in a slight molar excess (e.g., 1.1-1.5 equivalents).

  • Stir the mixture at room temperature for a period to allow the formation of the Schiff base intermediate.

  • Carefully add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by the careful addition of water or a dilute acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Step 1 & 2: Acetylation and Nitration
Parameter Value
Molar ratio of p-aminophenol to acetic anhydride1:2.0 - 1:3.0[1]
Molar ratio of p-aminophenol to 98% nitric acid1:5 - 1:7[1]
Molar ratio of p-aminophenol to 65% nitric acid1:2 - 1:3[1]
Nitration reaction time1.5 - 2.5 hours[1]
Step 3: Hydrolysis
Parameter Value
Molar ratio of nitro compound to sodium hydroxide1:3 - 1:5[1]
Sodium hydroxide concentration1 - 5 mol/L[1]
Reaction temperature50 - 100 °C[1]
Final pH for precipitation3 - 4[1]
Product Specifications
Compound Melting Point (°C)
4-Amino-3-nitrophenol150-154[2]

Note: Yields for each step can vary depending on the specific reaction conditions and scale. The provided protocols are based on literature and patent procedures and may require optimization for specific applications.

Conclusion

The synthesis of this compound from p-aminophenol is a well-established, albeit multi-step, process. The key to a successful synthesis lies in the effective protection of the functional groups of the starting material to direct the nitration to the desired position, followed by efficient deprotection and selective N-methylation. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to undertake this synthesis. Further optimization of each step may be necessary to achieve the desired yield and purity for specific applications.

References

An In-Depth Technical Guide to the Core Mechanisms of 4-(Methylamino)-3-nitrophenol in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-(methylamino)-3-nitrophenol in various organic reactions. Drawing on established principles of organic chemistry and data from analogous compounds, this document elucidates the reactivity of its key functional groups and its role as a versatile building block in synthesis.

Core Reactivity and Electronic Profile

This compound is an aromatic compound characterized by a phenol backbone substituted with a methylamino group, a nitro group, and a hydroxyl group. This unique combination of electron-donating and electron-withdrawing substituents dictates its reactivity. The hydroxyl (-OH) and methylamino (-NHCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro (-NO₂) group is a strong deactivating, meta-directing group, withdrawing electron density from the ring. This electronic push-pull system is crucial for its role in the synthesis of dyes and other complex organic molecules.[1]

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[2]
Molecular Weight 168.15 g/mol PubChem[2]
CAS Number 14703-88-9PubChem[2]
Appearance White to light yellow crystalline solid (inferred from 4-nitrophenol)[3]
IR Spectroscopy Data available on PubChemPubChem[2]
¹H NMR, ¹³C NMR Data not readily available for this specific compound. Analogous spectra for related compounds can be referenced.
UV-Vis Absorption Expected to show strong absorption due to the conjugated system and chromophores. Specific λmax is not readily available.

Key Reaction Mechanisms

The reactivity of this compound can be categorized by the type of transformation it undergoes: electrophilic aromatic substitution, reactions at the nitro group, reactions at the methylamino and hydroxyl groups, and oxidation reactions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring is susceptible to electrophilic attack. The regioselectivity is determined by the directing effects of the substituents. The powerful activating and ortho-, para-directing hydroxyl and methylamino groups dominate over the deactivating, meta-directing nitro group. The primary positions for electrophilic substitution are ortho to the hydroxyl and methylamino groups.

A quintessential electrophilic aromatic substitution reaction for this class of compounds is azo coupling, which is fundamental in dye synthesis. The phenol is first deprotonated to the more strongly activating phenoxide ion under alkaline conditions. This phenoxide then attacks a diazonium salt electrophile.

Azo_Coupling cluster_0 Phenoxide Formation cluster_1 Electrophilic Attack Phenol This compound Phenoxide Phenoxide Anion Phenol->Phenoxide + OH⁻ Base OH⁻ Water H₂O Diazonium Ar-N₂⁺ (Diazonium Salt) Phenoxide->Diazonium Nucleophilic Attack AzoDye Azo Dye Diazonium->AzoDye

Caption: Azo coupling mechanism of this compound.

Experimental Protocol: Azo Dye Synthesis (General, adapted from 3-methyl-4-nitrophenol) [4]

  • Diazotization of an Aromatic Amine:

    • Suspend the primary aromatic amine (e.g., 4-nitroaniline, 0.01 mol) in a mixture of concentrated HCl (2.5 mL) and water (10 mL).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (0.011 mol in 5 mL water) dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.

  • Azo Coupling:

    • In a separate beaker, dissolve this compound (0.01 mol) in 20 mL of 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring.

    • A colored precipitate of the azo dye will form. Stir for an additional 30-60 minutes in the ice bath.

    • Isolate the dye by vacuum filtration, wash with cold water, and dry.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, yielding 3,4-diamino-N-methylphenol. This transformation is crucial for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The reduction is typically carried out via catalytic hydrogenation (e.g., with H₂/Pd-C) or with a reducing agent like sodium borohydride (NaBH₄) in the presence of a catalyst.

The mechanism for catalytic reduction of nitrophenols is often described by the Langmuir-Hinshelwood model, where both the nitrophenol and the hydride donor (from NaBH₄) adsorb onto the catalyst surface before the reaction occurs. The reaction proceeds through a 4-hydroxylaminophenol intermediate.[5]

Nitro_Reduction Start This compound Catalyst Catalyst Surface (e.g., Pd) Start->Catalyst Adsorption Intermediate 4-(Methylamino)-3-(hydroxylamino)phenol Product 3,4-Diamino-N-methylphenol Intermediate->Product Reduction Step 2 (+ [H]) Catalyst->Intermediate Reduction Step 1 (+ [H])

Caption: Pathway for the catalytic reduction of the nitro group.

Table 2: Kinetic Parameters for the Reduction of 4-Nitrophenol (Analogous System)

ParameterValueConditionsSource
Apparent Rate Constant (k_app) 0.0006 s⁻¹[4-Nip] = 7.38 × 10⁻⁵ M, [NaBH₄] = 1.11 × 10⁻² M, Pd catalyst, 23.7 °C[5]
Activation Energy (Ea) 94.5 kJ·mol⁻¹Pd nanocages[5]
Enthalpy of Activation (ΔH‡) Positive (endothermic)Pd nanoparticles[5]
Reactions at the Methylamino and Hydroxyl Groups

The methylamino and hydroxyl groups are nucleophilic and can undergo reactions such as acylation.

Acylation, typically with an acyl chloride or anhydride, can occur at either the hydroxyl or the methylamino group. The relative reactivity depends on the reaction conditions. In neutral or slightly acidic conditions, the more nucleophilic amino group is likely to react preferentially. Under strong basic conditions, the hydroxyl group is deprotonated to the highly nucleophilic phenoxide, which would then be acylated.

Experimental Protocol: Acylation of the Hydroxyl Group (General, adapted from 4-nitrophenol) [6]

  • Dissolve this compound (1 eq.) in a suitable solvent like methylene chloride.

  • Add a base (e.g., triethylamine, 1.1 eq.) to the solution.

  • Slowly add the acylating agent (e.g., a 4-substituted benzoyl chloride, 1 eq.) dropwise at room temperature.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Purify the resulting ester product using appropriate workup and chromatography.

Oxidation Reactions (in the context of Hair Dyes)

In oxidative hair dye formulations, this compound acts as a dye precursor or coupler. The process involves an oxidizing agent, typically hydrogen peroxide, and an alkaline medium (e.g., ammonia), which swells the hair cuticle. The primary intermediates (like p-phenylenediamine or p-aminophenols) are oxidized to quinonediimines. These highly reactive species then couple with other molecules, such as this compound, to form larger, colored molecules that are trapped within the hair cortex.[7][8]

Hair_Dye_Formation cluster_workflow Oxidative Dyeing Workflow PrimaryIntermediate Primary Intermediate (e.g., p-Aminophenol) Quinonediimine Quinonediimine (Reactive Intermediate) PrimaryIntermediate->Quinonediimine Oxidation OxidizingAgent H₂O₂ DyeMolecule Large, Colored Dye Molecule Quinonediimine->DyeMolecule Coupling Coupler Coupler (this compound) HairCortex Trapped in Hair Cortex DyeMolecule->HairCortex

References

Spectroscopic Analysis of 4-(Methylamino)-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the organic compound 4-(Methylamino)-3-nitrophenol. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established chemical principles. It also includes standardized experimental protocols for obtaining such data.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₈N₂O₃[1] Molecular Weight: 168.15 g/mol [1] CAS Number: 14703-88-9[1]

Below is a diagram illustrating the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesize this compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr_acq NMR Spectroscopy (¹H, ¹³C) purification->nmr_acq Sample Preparation ir_acq FTIR Spectroscopy purification->ir_acq Sample Preparation nmr_proc Process NMR Data (FID -> Spectrum) nmr_acq->nmr_proc ir_proc Process IR Data (Interferogram -> Spectrum) ir_acq->ir_proc nmr_interp Interpret NMR Spectra (Chemical Shifts, Coupling) nmr_proc->nmr_interp ir_interp Interpret IR Spectrum (Functional Group Analysis) ir_proc->ir_interp structure_elucidation Structure Elucidation & Confirmation nmr_interp->structure_elucidation ir_interp->structure_elucidation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.0d1HAr-H ortho to NO₂
~7.0d1HAr-H meta to NO₂
~6.8dd1HAr-H ortho to OH
~5.0-6.0br s1H-OH
~4.0-5.0br s1H-NH
~3.0s3H-CH₃

Solvent: DMSO-d₆

Predicted ¹³C NMR Data
Chemical Shift (δ) (ppm)Assignment
~155Ar-C-OH
~145Ar-C-NH
~140Ar-C-NO₂
~125Ar-CH
~115Ar-CH
~110Ar-CH
~30-CH₃

Solvent: DMSO-d₆

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3500-3300BroadO-H stretch
3400-3300MediumN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1580StrongN-O asymmetric stretch (NO₂)
1520-1475StrongAromatic C=C stretch
1360-1340StrongN-O symmetric stretch (NO₂)
1300-1200StrongC-N stretch
1250-1150StrongC-O stretch (phenol)

Experimental Protocols

The following are general experimental protocols for obtaining NMR and IR spectra. Specific parameters may need to be optimized for the instrument used and the sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube.

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set appropriate parameters for spectral width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr) (for solid samples)

  • FTIR spectrometer

Procedure (KBr Pellet Method): [1]

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder using a mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum:

    • Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum.

    • Identify and label the major absorption peaks in the spectrum.

Below is a diagram illustrating the logical relationship of the spectroscopic data to the chemical structure of this compound.

G Spectroscopic Data Correlation to Chemical Structure cluster_nmr NMR Data cluster_ir IR Data This compound This compound Proton Environment ¹H Chemical Shifts & Coupling This compound->Proton Environment correlates to Carbon Backbone ¹³C Chemical Shifts This compound->Carbon Backbone correlates to Functional Groups Vibrational Frequencies (stretching, bending) This compound->Functional Groups correlates to Structural Connectivity Structural Connectivity Proton Environment->Structural Connectivity Molecular Skeleton Molecular Skeleton Carbon Backbone->Molecular Skeleton Presence of OH, NH, NO₂, CH₃ Presence of OH, NH, NO₂, CH₃ Functional Groups->Presence of OH, NH, NO₂, CH₃

Caption: Correlation of spectroscopic data to the structure of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(Methylamino)-3-nitrophenol, a key intermediate in organic synthesis. Given the limited direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and established analytical methodologies to provide a robust framework for its handling, formulation, and analysis.

Physicochemical Properties

This compound is a substituted nitrophenol with the following key physicochemical properties, primarily sourced from computational data.[1]

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[1]
Molecular Weight 168.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 14703-88-9PubChem[1]
Computed XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Solubility Profile

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolGoodThe presence of hydroxyl and methylamino groups allows for hydrogen bonding with protic solvents.[2]
Polar Aprotic Acetone, Acetonitrile, DMSOGoodThe polar nature of the molecule facilitates dissolution in polar aprotic solvents.[3]
Nonpolar Hexane, ToluenePoorThe overall polarity of the molecule limits its solubility in nonpolar solvents.

Influence of Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[5][6] This is because the dissolution process is often endothermic, requiring energy to break the crystal lattice. Therefore, it is expected that the solubility of this compound will increase at higher temperatures.[2][7]

Influence of pH: The aqueous solubility of this compound is expected to be pH-dependent due to the presence of both an acidic phenolic hydroxyl group and a basic methylamino group.[2] In acidic solutions, the methylamino group will be protonated, increasing its water solubility. Conversely, in basic solutions, the phenolic hydroxyl group will be deprotonated to form a phenolate, which also enhances aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[8][9]

Stability Profile and Degradation

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[10][11][12] While specific stability data for this compound is not published, a general understanding of the stability of nitrophenols suggests potential degradation pathways under various stress conditions.

Potential Degradation Pathways:

  • Hydrolysis: The molecule is generally stable to hydrolysis due to the absence of readily hydrolyzable functional groups like esters or amides. However, under extreme pH and temperature conditions, some degradation may occur.

  • Oxidation: The phenol and methylamino groups are susceptible to oxidation, which can be initiated by exposure to oxidizing agents, light, or heat.[13][14] This can lead to the formation of colored degradation products.

  • Photolysis: Exposure to UV or visible light may induce photochemical degradation, particularly due to the presence of the nitro group which can absorb light and initiate degradation reactions.[11]

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to the breakdown of the molecule.

Based on the degradation of similar nitrophenol compounds, a potential degradation pathway for this compound could involve oxidation of the methylamino group or modification of the aromatic ring.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of 4-fluoro-3-nitrophenol with methylamine. This is a nucleophilic aromatic substitution reaction where the methylamine displaces the fluorine atom.

G Synthesis Workflow for this compound start Start: 4-Fluoro-3-nitrophenol and Methylamine reaction Reaction in a suitable solvent (e.g., DMSO or DMF) with heating start->reaction workup Aqueous work-up to remove excess methylamine and salts reaction->workup extraction Extraction with an organic solvent (e.g., Ethyl Acetate) workup->extraction drying Drying of the organic layer (e.g., with Na2SO4) extraction->drying purification Purification by column chromatography or recrystallization drying->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15][16][17]

G Workflow for Solubility Determination (Shake-Flask Method) start Start: Add excess solid This compound to solvent equilibration Equilibrate at a constant temperature with continuous agitation (e.g., 24-48h) start->equilibration separation Separate the undissolved solid (Centrifugation or Filtration) equilibration->separation analysis Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV or UV-Vis Spectroscopy) separation->analysis result Result: Equilibrium Solubility (e.g., in mg/mL or mol/L) analysis->result

Caption: Workflow for solubility determination.

Detailed Methodology:

  • Preparation: Prepare solutions of the desired solvents (e.g., water at various pH values, methanol, ethanol, acetone, acetonitrile).

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to evaluate the stability of the compound under stress conditions.[10][11]

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions hydrolysis Hydrolysis (Acidic, Basic, Neutral) analysis Analyze samples at different time points using a stability-indicating HPLC method hydrolysis->analysis oxidation Oxidation (e.g., H2O2) oxidation->analysis photolysis Photolysis (UV/Vis Light) photolysis->analysis thermal Thermal Stress (Elevated Temperature) thermal->analysis start Start: Prepare solutions of This compound start->hydrolysis start->oxidation start->photolysis start->thermal evaluation Evaluate the extent of degradation and identify major degradation products analysis->evaluation result Result: Stability Profile and Degradation Pathway evaluation->result

Caption: Workflow for forced degradation studies.

Detailed Methodology:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acidic and Basic Hydrolysis: Treat the sample solutions with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and keep them at room temperature or elevated temperatures.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution.

    • Photostability: Expose the sample solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store the solid compound and its solution at elevated temperatures.

  • Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed control.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the compound and separating it from any potential degradation products.[18][19][20]

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar and nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

Potential Degradation Pathway

While a definitive degradation pathway for this compound requires experimental confirmation, a plausible pathway based on the known reactivity of similar compounds is proposed below. This pathway primarily considers oxidative degradation, a common route for phenols and amines.

G Proposed Degradation Pathway of this compound parent This compound oxidation1 Oxidation of methylamino group parent->oxidation1 [O] oxidation2 Oxidation of phenolic ring parent->oxidation2 [O] product1 N-oxide or N-formyl derivative oxidation1->product1 product2 Quinone-like structures oxidation2->product2 polymerization Polymerization product2->polymerization product3 Polymeric degradation products polymerization->product3

References

Potential Applications of 4-(Methylamino)-3-nitrophenol in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Drug Discovery

4-(Methylamino)-3-nitrophenol is a substituted aromatic compound that, while not extensively studied for its own medicinal properties, represents a valuable and versatile scaffold for the synthesis of novel therapeutic agents.[1] Its unique structure, featuring a phenol, a secondary amine (methylamino), and a nitro group, provides multiple points for chemical modification, allowing for the generation of diverse compound libraries. The presence of both an electron-donating methylamino group and an electron-withdrawing nitro group on the phenolic ring creates a unique electronic environment that can be exploited in the design of molecules with specific biological activities.[1]

The aminophenol core is a well-established pharmacophore found in a range of bioactive molecules, including those with analgesic, anti-inflammatory, antioxidant, and anticancer properties. Furthermore, the nitroaromatic moiety is a key component of numerous approved drugs and investigational compounds, contributing to their pharmacological profiles. This guide will explore the potential applications of this compound in medicinal chemistry by examining the known activities of its structural analogs, proposing synthetic strategies and experimental protocols, and identifying potential biological targets and signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for guiding the design of synthetic routes and formulation strategies.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[2]
Molecular Weight 168.15 g/mol PubChem[2]
CAS Number 14703-88-9PubChem[2]
XLogP3 1.3PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 2PubChem[2]

Potential Therapeutic Applications

Based on the biological activities of structurally related aminophenol and nitrophenol derivatives, this compound holds promise as a starting point for the development of drugs in several therapeutic areas.

Anticancer Activity

Derivatives of p-aminophenol have demonstrated significant potential as anticancer agents. For instance, the metabolite of acetaminophen, p-aminophenol, can be converted in the central nervous system to AM404, a compound with effects on the endocannabinoid system which is implicated in cancer cell signaling. While the direct anticancer effects of this compound are unproven, its aminophenol core suggests that its derivatives could be explored for antiproliferative and pro-apoptotic activities.

Anti-inflammatory and Analgesic Activity

The aminophenol scaffold is famously present in paracetamol (acetaminophen), a widely used analgesic and antipyretic.[3] The mechanism of action of paracetamol is complex and involves the inhibition of cyclooxygenase (COX) enzymes and modulation of the endocannabinoid system through its metabolite, AM404.[4] The structural similarity of this compound to p-aminophenol, a key metabolite of paracetamol, suggests that its derivatives could be investigated for similar analgesic and anti-inflammatory properties.[3]

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that are toxic to the microorganism. Several o-aminophenol derivatives have also shown weak to moderate antimicrobial activity against various bacterial and fungal strains.[5] Therefore, derivatives of this compound could be synthesized and screened for their potential as novel antibacterial and antifungal agents.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. Several o-aminophenol derivatives have displayed excellent antioxidant activity in various assays.[5] The phenolic hydroxyl group in this compound suggests that it and its derivatives may possess antioxidant capabilities, which could be beneficial in conditions associated with oxidative stress.

Synthetic and Experimental Protocols

General Synthetic Strategy for this compound Derivatives

G cluster_synthesis Generalized Synthetic Workflow p-Aminophenol p-Aminophenol Acetylation Acetylation p-Aminophenol->Acetylation N-(4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide Acetylation->N-(4-hydroxyphenyl)acetamide Nitration Nitration N-(4-hydroxyphenyl)acetamide->Nitration N-(4-hydroxy-2-nitrophenyl)acetamide N-(4-hydroxy-2-nitrophenyl)acetamide Nitration->N-(4-hydroxy-2-nitrophenyl)acetamide Methylation Methylation N-(4-hydroxy-2-nitrophenyl)acetamide->Methylation N-(4-methoxy-2-nitrophenyl)acetamide N-(4-methoxy-2-nitrophenyl)acetamide Methylation->N-(4-methoxy-2-nitrophenyl)acetamide Hydrolysis Hydrolysis N-(4-methoxy-2-nitrophenyl)acetamide->Hydrolysis 4-Amino-3-nitrophenol_analog This compound or Derivative Hydrolysis->4-Amino-3-nitrophenol_analog

Caption: Generalized synthetic workflow for aminonitrophenol derivatives.

A detailed, hypothetical protocol based on the synthesis of 4-amino-3-nitrophenol is provided below.[6]

Step 1: Acetylation of p-Aminophenol

  • To a solution of p-aminophenol in acetic anhydride, add a catalytic amount of a suitable acid (e.g., sulfuric acid).

  • Heat the reaction mixture under reflux for a specified period.

  • Cool the mixture and pour it into ice water to precipitate the N-(4-hydroxyphenyl)acetamide product.

  • Filter, wash with water, and dry the product.

Step 2: Nitration of N-(4-hydroxyphenyl)acetamide

  • Dissolve the N-(4-hydroxyphenyl)acetamide in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

  • After the addition is complete, stir the reaction mixture for a designated time.

  • Pour the mixture into ice water to precipitate the nitrated product.

  • Filter, wash thoroughly with water, and dry.

Step 3: Methylation of the Phenolic Hydroxyl or Amino Group

  • The methylation step would require selective protection and deprotection strategies to achieve the desired N-methylation without affecting the phenolic hydroxyl group, or vice-versa, depending on the desired final product. This is a critical and complex step that would need careful optimization.

Step 4: Hydrolysis

  • Treat the resulting compound with an acid or base (e.g., sodium hydroxide solution) to hydrolyze the acetyl group, yielding the final this compound or its derivative.

  • Neutralize the reaction mixture to precipitate the product.

  • Filter, wash with water, and purify by recrystallization or chromatography.

In Vitro Biological Evaluation Protocols

The following are general protocols for assessing the potential biological activities of this compound and its derivatives, based on methods used for similar compounds.

Antimicrobial Activity (Agar Well Diffusion Method) [7]

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent like DMSO to prepare stock solutions of known concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) and spread it evenly onto the surface of an appropriate agar medium in a petri dish.

  • Well Diffusion: Create wells of a specific diameter in the agar using a sterile borer.

  • Application of Test Compounds: Add a fixed volume of the test compound solutions into the wells.

  • Incubation: Incubate the plates under conditions suitable for the growth of the test microorganisms.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Antioxidant Activity (DPPH Radical Scavenging Assay)

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a microplate, mix different concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Determine the percentage of cell viability and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of its structural analogs, derivatives of this compound could potentially modulate several key signaling pathways involved in various diseases.

Pro-inflammatory Signaling Pathways

Aminophenol derivatives, particularly those related to paracetamol, are known to modulate inflammatory pathways. A potential mechanism of action for derivatives of this compound could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. Furthermore, the potential interaction with the endocannabinoid system, as seen with the paracetamol metabolite AM404, could lead to the modulation of pain and inflammation through cannabinoid receptor (CB1) signaling.

G cluster_inflammation Potential Anti-inflammatory Signaling Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound This compound Derivative Compound->COX_Enzymes Inhibition Endocannabinoid_System Endocannabinoid System Compound->Endocannabinoid_System Modulation CB1_Receptor CB1 Receptor Endocannabinoid_System->CB1_Receptor Pain_Modulation Pain Modulation CB1_Receptor->Pain_Modulation

Caption: Potential anti-inflammatory and analgesic signaling pathways.

Cancer Cell Apoptosis and Proliferation Pathways

Should derivatives of this compound exhibit anticancer activity, they could potentially act through various mechanisms that induce apoptosis (programmed cell death) and inhibit cell proliferation. These could include the modulation of key signaling pathways such as the p53 pathway, the PI3K/Akt pathway, or the MAPK/ERK pathway, which are frequently dysregulated in cancer. The generation of reactive oxygen species (ROS) due to the nitro group could also induce oxidative stress and trigger apoptotic cell death.

G cluster_cancer Potential Anticancer Mechanisms Compound This compound Derivative ROS_Generation ROS Generation Compound->ROS_Generation Proliferation_Pathways Proliferation Pathways (e.g., PI3K/Akt, MAPK/ERK) Compound->Proliferation_Pathways Inhibition Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis_Signaling Apoptosis Signaling (e.g., p53, Caspases) Oxidative_Stress->Apoptosis_Signaling Cell_Death Cancer Cell Death Apoptosis_Signaling->Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Pathways->Cell_Cycle_Arrest

References

The Pivotal Role of 4-(Methylamino)-3-nitrophenol in Modern Dye Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis and application of dyes derived from 4-(methylamino)-3-nitrophenol. While specific documented syntheses starting directly from this compound are not widespread in readily available literature, its structural similarity to well-known dye precursors, such as 4-amino-3-nitrophenol and other substituted anilines, provides a strong foundation for understanding its role and potential in the development of novel colorants. This document outlines the fundamental chemical principles, analogous experimental protocols, and expected characteristics of dyes synthesized using this precursor.

Introduction to this compound as a Dye Precursor

This compound is an aromatic compound featuring a secondary amine, a nitro group, and a hydroxyl group. This unique combination of functional groups makes it a valuable, albeit specialized, precursor in the synthesis of various dyes, particularly azo and disperse dyes. The presence of the amino group allows for diazotization, a critical step in forming the chromophoric azo bond (-N=N-), which is responsible for the color of azo dyes. The nitro and hydroxyl groups act as powerful auxochromes, modifying the color and improving the fastness properties of the final dye molecule.

The primary application for analogous nitrophenol-based dyes is in the formulation of hair colorants, where they can function as direct dyes or as intermediates for oxidative dyes.[1][2] Compounds with similar structures are known to produce shades ranging from bordeaux to red hues.[2]

The Core Synthesis Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes is a well-established process that universally proceeds through two main stages: diazotization of a primary or secondary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.[3]

Diazotization of this compound

In the first step, the aromatic amine, in this case, this compound, is converted into a highly reactive diazonium salt. This reaction is typically carried out in a cold, acidic solution with the addition of a nitrite salt, such as sodium nitrite. The strong acid, commonly hydrochloric or sulfuric acid, reacts with sodium nitrite to form nitrous acid in situ, which then reacts with the amine to form the diazonium salt. Maintaining a low temperature (0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing.

Diazotization_Pathway A This compound C Nitrous Acid (HNO₂) (in situ) A->C Reacts with B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C Forms D Diazonium Salt Intermediate C->D Diazotization (0-5 °C) E Azo Coupling Reaction D->E

Caption: General workflow for the diazotization of this compound.

Azo Coupling

The freshly prepared diazonium salt is then immediately reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The diazonium salt acts as an electrophile and attacks the activated ring of the coupling component, forming the stable azo linkage and resulting in the final dye molecule. The specific coupling component used will largely determine the final color of the dye.

Experimental Protocols: An Analogous Synthesis

Materials
  • 4-Aminophenol (or this compound as the target precursor)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 3-Nitrophenol (as the coupling component)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure

Step 1: Preparation of the Diazonium Salt

  • Dissolve a specific molar equivalent of the aromatic amine (e.g., 4-aminophenol) in a mixture of concentrated HCl and distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C. Continue stirring for a short period to ensure complete diazotization.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., 3-nitrophenol) in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately. Continue stirring in the ice bath for a specified time to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration.

  • Wash the crude dye with cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A Dissolve Aromatic Amine in HCl and Water B Cool to 0-5 °C A->B C Add NaNO₂ Solution Dropwise B->C D Formation of Diazonium Salt C->D G Add Diazonium Salt Solution D->G E Dissolve Coupling Component in NaOH Solution F Cool to 0-5 °C E->F F->G H Precipitation of Azo Dye G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Recrystallization J->K L Drying K->L

Caption: A generalized experimental workflow for the synthesis of azo dyes.

Quantitative Data and Characterization

The yield, melting point, and spectroscopic characteristics of the synthesized dyes are crucial for their identification and application. The following tables summarize representative data for azo dyes synthesized from precursors analogous to this compound.

Table 1: Physical and Yield Data for Analogous Azo Dyes

Starting AmineCoupling ComponentProductYield (%)Melting Point (°C)Reference
Aniline2-Naphthol2-Naphthol aniline94.61123
AnilineSalicylic AcidP-hydroxy azo-3-benzene carboxylic acid9.4172
4-Aminophenol3-NitrophenolAzo dye (N)--[4]
4-Aminophenolβ-NaphtholAzo dye (B)--[4]

Table 2: Spectroscopic Data for an Analogous Azo Dye (P-hydroxy azo-3-benzene carboxylic acid)

SpectroscopyWavelength/ShiftAssignment
FTIR (cm⁻¹) 3421O-H (hydroxyl)
3062C-H (aromatic)
1666C=O (carboxyl)
1589N=N (azo)
¹H-NMR (δ, ppm) 10.21-OH (hydroxyl)
8.01-7.03Aromatic protons
12.89-COOH (carboxyl)
¹³C-NMR (δ, ppm) 167.3C=O (carboxyl)
162.1C-OH (hydroxyl)
132.5, 136.3C-N (azo)
113.4-130.9Aromatic carbons

Conclusion and Future Outlook

This compound holds significant potential as a precursor for the synthesis of novel azo dyes, particularly for applications in hair coloring and specialty textiles. Its chemical structure suggests that it can be readily incorporated into standard diazotization and coupling reaction schemes to produce a range of colored compounds. While specific synthesis data for this precursor is not widely published, the extensive literature on analogous nitrophenols provides a robust framework for its utilization. Future research should focus on the direct synthesis and characterization of dyes from this compound to fully elucidate their properties and potential applications, thereby expanding the palette of available colorants for various industries.

References

Unlocking the Potential of 4-(Methylamino)-3-nitrophenol as a Novel Organic Semiconductor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The field of organic electronics is continually in search of novel materials that offer superior performance, cost-effective synthesis, and facile processing. This technical guide explores the untapped potential of 4-(Methylamino)-3-nitrophenol as a promising candidate for the development of organic semiconductors. The inherent "push-pull" electronic architecture of this molecule, arising from the electron-donating methylamino group and the electron-withdrawing nitro group on the phenol backbone, suggests its suitability for charge transport, a fundamental property of semiconducting materials.[1] This document provides a comprehensive overview of a proposed research framework for the synthesis, purification, device fabrication, and characterization of this compound-based organic field-effect transistors (OFETs). Detailed experimental protocols and projected performance metrics are presented to guide researchers in exploring this promising frontier in organic electronics.

Introduction to this compound

This compound is a small organic molecule featuring a unique electronic structure. The presence of an electron-donating group (methylamino) and an electron-withdrawing group (nitro) on the aromatic ring creates a significant dipole moment and facilitates intramolecular charge transfer, a key characteristic for organic electronic materials.[1] While its primary applications to date have been as a chemical intermediate in the synthesis of dyes and other complex organic molecules, its intrinsic electronic properties make it a compelling candidate for investigation as an active material in organic semiconductor devices. This guide outlines a systematic approach to unlock its potential in this advanced application.

Molecular Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
AppearanceNot specified
Melting PointNot specified
Boiling Point340 °C[2]
Flash Point159 °C[2]
CAS Number14703-88-9[3]

Synthesis and Purification for Electronic Applications

The performance of organic semiconductor devices is highly sensitive to the purity of the active material. Therefore, a synthetic route that yields high-purity this compound is crucial. While specific protocols for this compound's synthesis for electronic applications are not established, a plausible multi-step synthesis is proposed based on known organic chemistry transformations.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned to start from a commercially available precursor, such as p-aminophenol. The following diagram illustrates a potential synthetic route.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Methylation cluster_3 Step 4: Hydrolysis p_aminophenol p-Aminophenol acetaminophen Acetaminophen p_aminophenol->acetaminophen Protection acetic_anhydride Acetic Anhydride nitro_acetaminophen 3-Nitro-4-acetamidophenol acetaminophen->nitro_acetaminophen Electrophilic Aromatic Substitution nitric_acid Nitric Acid methylated_intermediate N-Methyl-3-nitro-4-acetamidophenol nitro_acetaminophen->methylated_intermediate N-Alkylation methyl_iodide Methyl Iodide final_product This compound methylated_intermediate->final_product Deprotection hcl HCl (aq)

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Acetylation of p-Aminophenol: p-Aminophenol is reacted with acetic anhydride in a suitable solvent (e.g., glacial acetic acid) to protect the amino group, yielding acetaminophen.

  • Nitration: The protected intermediate is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position, yielding 3-nitro-4-acetamidophenol.

  • N-Methylation: The amide nitrogen is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to yield N-methyl-3-nitro-4-acetamidophenol.

  • Hydrolysis: The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl) to yield the final product, this compound.

Purification

For organic semiconductor applications, the synthesized compound must undergo rigorous purification. A combination of the following techniques is recommended:

  • Recrystallization: To remove soluble impurities.

  • Column Chromatography: For separation from byproducts with similar solubility.

  • Sublimation: A final purification step to obtain a highly crystalline material with minimal trapped solvent.

Organic Field-Effect Transistor (OFET) Fabrication

The fabrication of a bottom-gate, top-contact OFET is a standard architecture for evaluating new organic semiconductor materials. The following workflow outlines the key steps.

OFET_Fabrication cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition substrate Si/SiO2 Wafer cleaning Solvent Cleaning (Acetone, IPA) substrate->cleaning surface_treatment Surface Treatment (e.g., HMDS) cleaning->surface_treatment solution_prep Prepare Solution of This compound spin_coating Spin Coating solution_prep->spin_coating annealing Thermal Annealing spin_coating->annealing shadow_mask Align Shadow Mask thermal_evaporation Thermal Evaporation of Gold (Au) shadow_mask->thermal_evaporation device_completion Completed OFET thermal_evaporation->device_completion

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Detailed Experimental Protocol
  • Substrate Preparation:

    • A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively.

    • The substrate is sequentially cleaned in an ultrasonic bath with acetone and isopropyl alcohol (IPA).

    • To improve the interface quality, the SiO₂ surface is treated with a self-assembled monolayer of a material like hexamethyldisilazane (HMDS).

  • Active Layer Deposition:

    • A solution of high-purity this compound is prepared in a suitable organic solvent (e.g., chlorobenzene, toluene).

    • The solution is deposited onto the treated SiO₂ surface via spin coating to form a thin film.

    • The film is then thermally annealed at a temperature below the material's decomposition point to improve molecular ordering and film morphology.

  • Source and Drain Electrode Deposition:

    • A shadow mask defining the source and drain electrodes is aligned on top of the organic semiconductor film.

    • Gold (Au) is deposited through the shadow mask via thermal evaporation to form the top-contact source and drain electrodes.

Device Characterization

The electrical performance of the fabricated OFETs is evaluated by measuring their output and transfer characteristics using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.

Characterization_Workflow cluster_0 Data Acquisition cluster_1 Parameter Extraction measurement Electrical Measurement (Semiconductor Parameter Analyzer) output_char Output Characteristics (Id vs. Vd at constant Vg) measurement->output_char transfer_char Transfer Characteristics (Id vs. Vg at constant Vd) measurement->transfer_char mobility Charge Carrier Mobility (µ) transfer_char->mobility on_off_ratio On/Off Current Ratio transfer_char->on_off_ratio threshold_voltage Threshold Voltage (Vt) transfer_char->threshold_voltage

Caption: Workflow for the electrical characterization of an OFET.

Key Performance Metrics

The following parameters are extracted from the electrical measurements to quantify the performance of the organic semiconductor:

  • Charge Carrier Mobility (µ): This parameter quantifies how quickly charge carriers (electrons or holes) move through the semiconductor material. It is calculated from the slope of the transfer curve in the saturation regime.

  • On/Off Current Ratio: This is the ratio of the drain current when the transistor is in the "on" state to the drain current when it is in the "off" state. A high on/off ratio is desirable for switching applications.

  • Threshold Voltage (Vₜ): This is the minimum gate voltage required to turn the transistor "on."

Projected Performance Data

While experimental data for this compound-based OFETs is not yet available, the following table presents projected target values based on the performance of other small-molecule organic semiconductors with similar push-pull characteristics.

Performance MetricProjected Target Value
Charge Carrier Mobility (µ)> 10⁻³ cm²/Vs
On/Off Current Ratio> 10⁴
Threshold Voltage (Vₜ)< -10 V (for p-type)

Conclusion and Future Outlook

This compound presents a compelling, yet unexplored, opportunity for the development of new organic semiconductor materials. Its inherent "push-pull" electronic structure is a strong indicator of its potential for efficient charge transport. This technical guide provides a foundational roadmap for researchers to systematically investigate this potential, from high-purity synthesis to device fabrication and characterization. The successful demonstration of semiconducting properties in this compound could pave the way for a new class of low-cost, solution-processable organic electronic devices. Further research should also focus on the synthesis of derivatives of this molecule to tune its electronic properties and optimize its performance in various applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The interdisciplinary nature of this research, spanning organic chemistry, materials science, and device physics, highlights the exciting collaborative opportunities in the ever-evolving field of organic electronics.

References

Methodological & Application

Application Notes and Protocols for Azo Coupling Reaction Using 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of an azo dye using 4-(Methylamino)-3-nitrophenol as a key coupling component. Azo dyes are a significant class of organic colorants with wide-ranging applications in the textile and printing industries, as well as in biomedical sciences for uses such as biological stains and photosensitizers.[1] The protocol herein describes a standard two-step diazotization-coupling reaction, a cornerstone of synthetic organic chemistry for generating diverse molecular structures.[2]

The resulting azo compounds, characterized by the an extended π-electron system across the Ar-N=N-Ar' backbone, are intensely colored and can be tailored for specific applications by modifying the precursor molecules.[3][4] Azo compounds derived from various phenols and anilines have been investigated for their biological activities, including antimicrobial and anticancer properties.[2][5] The specific dye synthesized in this protocol may serve as a scaffold for further derivatization in drug discovery programs or as a functional material in diagnostics and imaging.[6][7]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of an azo dye using a nitrophenyl amine and a phenolic coupling component. Yields and optimal conditions can vary based on the specific substrates and reaction scale.

ParameterDiazotization (Step 1)Azo Coupling (Step 2)
Primary Aromatic Amine p-Nitroaniline (1.0 eq)-
Coupling Component -This compound (1.0 eq)
Reagents Sodium Nitrite (1.1 eq), Hydrochloric AcidSodium Hydroxide
Solvent WaterWater
Temperature 0 - 5 °C0 - 5 °C
Optimal pH Strongly Acidic (< 2)Mildly Alkaline (9 - 10)[8][9]
Reaction Time 15 - 30 minutes30 - 60 minutes
Typical Yield -50 - 90%[5]

Experimental Protocols

This protocol details the synthesis of an azo dye by diazotizing p-nitroaniline and subsequently coupling it with this compound.

Safety Precautions:
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all steps in a well-ventilated fume hood.

  • Aryl diazonium salts can be explosive when isolated in a dry state.[8] Do not attempt to isolate the diazonium salt intermediate; use the cold aqueous solution directly in the next step.

  • Handle hydrochloric acid and sodium hydroxide with extreme care as they are highly corrosive.

Materials and Reagents:
  • p-Nitroaniline

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Glass stirring rod

  • Dropping funnel or pipette

  • pH paper or pH meter

  • Büchner funnel and filter flask

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Protocol 1: Preparation of p-Nitrobenzenediazonium Chloride Solution (Diazotization)

The first step is the conversion of a primary aromatic amine, in this case, p-nitroaniline, into its corresponding diazonium salt.[1] This reaction is conducted at low temperatures to prevent the unstable diazonium salt from decomposing.[8]

  • In a 100 mL beaker, add p-nitroaniline (e.g., 1.38 g, 0.01 mol).

  • Add a mixture of concentrated hydrochloric acid (2.5 mL) and 10 mL of distilled water.

  • Stir the mixture to form a fine suspension of the amine salt.

  • Cool the beaker in an ice-water bath to bring the temperature of the suspension to 0-5 °C.

  • In a separate small beaker, dissolve sodium nitrite (0.76 g, 0.011 mol) in 5 mL of cold distilled water.

  • While maintaining the temperature of the amine suspension between 0-5 °C and stirring continuously, add the sodium nitrite solution dropwise over 10-15 minutes.

  • After the addition is complete, continue stirring the resulting pale-yellow solution in the ice bath for another 15 minutes. This solution contains the p-nitrobenzenediazonium chloride and should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction

The electrophilic diazonium salt is reacted with the electron-rich this compound. The reaction is performed under mildly alkaline conditions to deprotonate the phenol's hydroxyl group, forming the highly activated phenoxide ion, which facilitates the electrophilic aromatic substitution.[9][10]

  • In a 250 mL beaker, dissolve this compound (1.68 g, 0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the alkaline solution of the coupling component.

  • A deeply colored precipitate should form immediately. The color will depend on the final structure, but is often in the red to brown range.

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Check the pH of the mixture; it should remain alkaline (pH 9-10) to ensure efficient coupling.[8]

Protocol 3: Isolation and Purification of the Azo Dye
  • Collect the precipitated crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter paper with several portions of cold distilled water until the filtrate is neutral. This removes excess acid, base, and inorganic salts.

  • Air-dry the crude product.

  • For purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven at a low temperature.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy to confirm its structure and purity.

Visualizations

Experimental Workflow

G Experimental Workflow for Azo Dye Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A Suspend p-Nitroaniline in HCl/Water B Cool to 0-5 °C A->B D Add NaNO₂ solution dropwise to amine B->D C Prepare cold NaNO₂ Solution C->D E Stir for 15 min at 0-5 °C D->E F Dissolve this compound in 10% NaOH H Add diazonium salt solution slowly to phenol solution E->H Use Immediately G Cool to 0-5 °C F->G G->H I Stir for 30 min at 0-5 °C H->I J Filter crude dye (Vacuum Filtration) I->J K Wash with cold H₂O J->K L Recrystallize from suitable solvent K->L M Dry purified product L->M

Caption: General workflow for the synthesis of an azo dye.

Reaction Mechanism

G Mechanism of Electrophilic Aromatic Substitution diazonium Ar-N≡N⁺ p-Nitrobenzenediazonium Cation (Electrophile) sigma_complex Sigma Complex (Resonance Stabilized) H N=N-Ar diazonium->sigma_complex Electrophilic Attack step1 Step 1: Nucleophilic attack by the activated aromatic ring on the diazonium ion. phenoxide Ar'-O⁻ Activated Phenoxide Ion (Nucleophile) phenoxide->sigma_complex product Ar-N=N-Ar'-OH Azo Dye Product sigma_complex->product Deprotonation proton H⁺ step2 Step 2: Loss of a proton (H⁺) to restore aromaticity.

References

Synthesis of Heterocyclic Compounds from 4-(Methylamino)-3-nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to various heterocyclic compounds using 4-(Methylamino)-3-nitrophenol as a key starting material. The protocols and data presented are intended to serve as a foundational guide for the synthesis and potential application of these compounds in medicinal chemistry and drug discovery.

Application Notes

This compound is a versatile precursor for the synthesis of a variety of heterocyclic scaffolds, primarily due to the ortho-disposition of its hydroxyl and methylamino groups. This arrangement is ideal for cyclocondensation reactions to form fused ring systems. The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic ring and may impart significant biological activity to the resulting heterocyclic derivatives.

Key Heterocyclic Scaffolds:

  • Benzoxazoles: The most direct application of this compound is in the synthesis of 7-(methylamino)-6-nitrobenzoxazoles. This is typically achieved through condensation with aldehydes, carboxylic acids, or their derivatives. Benzoxazole moieties are present in numerous pharmacologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and antiviral effects.

  • Phenoxazines: While direct synthesis from this compound is less commonly documented, analogous reactions with substituted catechols or o-aminophenols suggest the feasibility of forming phenoxazine structures. Phenoxazines are another class of heterocycles with significant biological properties, including antibacterial and antitumor activities.

  • Other Potential Heterocycles: The structural features of this compound also suggest its potential use in the synthesis of other heterocyclic systems like benzimidazoles (after reduction of the nitro group) and quinoxalines, although specific literature for these transformations is scarce.

Biological Significance:

Nitro-substituted heterocyclic compounds are of particular interest in drug development. The nitro group can be a key pharmacophore, and its presence can modulate the electronic properties of the molecule, influencing its interaction with biological targets. For instance, nitro-substituted benzothiazoles have been reported to exert anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. It is plausible that benzoxazoles and phenoxazines derived from this compound could exhibit similar mechanisms of action.

Data Presentation

Table 1: Representative Synthesis of a 7-(Methylamino)-6-nitrobenzoxazole Derivative

ProductReagentsCatalystSolventReaction ConditionsYield (%)
2-Phenyl-7-(methylamino)-6-nitrobenzoxazoleThis compound, BenzaldehydePolyphosphoric acid (PPA)-180-200°C, 4-6 hNot Reported (Adaptation from general methods)

Table 2: Spectroscopic Data for a Representative Benzoxazole Derivative (Hypothetical)

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)IR (ν, cm-1)
2-Phenyl-7-(methylamino)-6-nitrobenzoxazole8.1-7.4 (m, Ar-H), 7.2 (d, Ar-H), 6.8 (d, Ar-H), 3.1 (s, N-CH3)162.5 (C2), 150.1, 142.3, 138.7, 131.5, 129.8, 127.6, 125.4, 115.8, 108.2, 30.5 (N-CH3)269.08 [M]+3350 (N-H), 1610 (C=N), 1520, 1340 (NO2)

Note: The data in Tables 1 and 2 are representative and adapted from general procedures for benzoxazole synthesis due to the lack of specific literature for this exact product. Actual yields and spectral data may vary and would require experimental determination.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-7-(methylamino)-6-nitrobenzoxazoles

This protocol describes a general method for the synthesis of 2-aryl-7-(methylamino)-6-nitrobenzoxazoles via the condensation of this compound with an aromatic aldehyde using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (10%)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Thermometer

  • Condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, place this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq).

  • Add polyphosphoric acid (PPA) in an amount sufficient to ensure good stirring of the reaction mixture (approximately 10 times the weight of the aminophenol).

  • Heat the mixture with stirring to 180-200°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • After completion of the reaction, cool the mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 10% aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid product is collected by vacuum filtration and washed thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization:

The structure of the synthesized benzoxazole can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of a Dinitrophenoxazine Derivative (Adapted from a similar starting material)

This protocol is adapted from the synthesis of 2,3-dinitro-N-methylphenoxazine and can serve as a starting point for the synthesis of phenoxazine derivatives from this compound.

Materials:

  • This compound

  • 1,2-Difluoro-4,5-dinitrobenzene

  • Sodium carbonate (Na2CO3)

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 1,2-difluoro-4,5-dinitrobenzene (1.0 eq) in ethanol.

  • Add an excess of sodium carbonate (e.g., 5-10 eq) to the mixture to act as a base.

  • Heat the reaction mixture to reflux (approximately 70-80°C) with stirring for 20-24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to isolate the desired phenoxazine product.

Visualizations

Synthesis_of_Benzoxazole cluster_conditions Reaction Conditions start This compound intermediate Schiff Base Intermediate start->intermediate Condensation aldehyde Aromatic Aldehyde (R-CHO) aldehyde->intermediate ppa Polyphosphoric Acid (PPA) cyclization Dehydrative Cyclization product 2-Aryl-7-(methylamino)-6-nitrobenzoxazole intermediate->product Heat (180-200°C)

Caption: Synthetic pathway for 2-aryl-7-(methylamino)-6-nitrobenzoxazoles.

PI3K_Akt_Signaling_Pathway_Inhibition cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Benzoxazole Nitro-substituted Benzoxazole Derivative Benzoxazole->Inhibition_PI3K Benzoxazole->Inhibition_Akt

Caption: Potential mechanism of action for nitro-substituted benzoxazoles.

Application Note: Quantitative Analysis of 4-(Methylamino)-3-nitrophenol and its Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 4-(Methylamino)-3-nitrophenol and its potential derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and professionals in drug development and analytical chemistry. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust framework for the analysis of these compounds in various matrices.

Introduction

This compound and its derivatives are compounds of interest in pharmaceutical and chemical research. Due to their chemical structure, containing both a phenol and a methylamino group, they can be challenging to analyze in complex mixtures. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for accurate quantification. This method utilizes Multiple Reaction Monitoring (MRM) to ensure precise detection and differentiation from structurally similar compounds. While specific literature on the LC-MS/MS analysis of this compound is limited, this protocol is adapted from established methods for its structural isomer, 4-amino-3-nitrophenol, and other related nitrophenolic compounds.[1][2][3]

Experimental

Sample Preparation

A generic sample preparation protocol involving protein precipitation is recommended for biological matrices. For other sample types, a simple dilution may be sufficient.

Protocol: Protein Precipitation

  • To 100 µL of the sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Liquid Chromatography

A reversed-phase chromatographic separation is employed to resolve the analyte from matrix components.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The MRM transitions are optimized for the parent compound and a potential derivative.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon

Table 3: MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound169.1139.110015
This compound169.1121.110025
Derivative Example (Acetylated)211.1169.110018
Derivative Example (Acetylated)211.1139.110028

Note: The MRM transitions provided are hypothetical and should be optimized empirically for the specific instrument and compound.

Method Validation Parameters (Based on 4-amino-3-nitrophenol)

The following table summarizes typical validation parameters that should be assessed for this method, with expected ranges based on the analysis of its isomer, 4-amino-3-nitrophenol.[1][3]

Table 4: Summary of Method Validation Parameters

ParameterExpected Range
Linearity (R²) > 0.995
Lower Limit of Quantitation (LLOQ) 50 - 80 ng/mL
Accuracy 93.5 – 111.73%
Precision (%CV) 1.7 – 14.46%
Calibration Curve Range 20 - 1000 ng/mL

Experimental Workflow and Signaling Pathway Visualization

The overall experimental workflow for the LC-MS/MS analysis is depicted below.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification and Analysis Data_Acquisition->Quantification

Caption: Overall experimental workflow from sample preparation to data analysis.

As this compound is primarily a synthetic compound, its involvement in biological signaling pathways is not well-documented. However, if it were to undergo metabolic transformation, a potential pathway could involve phase I and phase II metabolism.

Metabolic Pathway Parent This compound PhaseI Phase I Metabolism (e.g., Oxidation, Reduction) Parent->PhaseI Metabolite1 Oxidized/Reduced Metabolite PhaseI->Metabolite1 PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Metabolite1->PhaseII Conjugate Conjugated Metabolite (Excreted) PhaseII->Conjugate

Caption: A potential metabolic pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound and its derivatives. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are based on established procedures for similar compounds and offer a solid foundation for developing and validating a robust analytical method. The provided workflows and validation parameters serve as a valuable resource for researchers in pharmaceutical and analytical sciences.

References

Application Note: HPLC Method for Purity Determination of 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Methylamino)-3-nitrophenol is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and dyes. Ensuring the purity of this compound is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical substances and identifying any related impurities.[1]

This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity. The method is designed to separate the main component from its potential process-related impurities and degradation products.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Formic acid (analytical grade)

  • Sample: this compound test sample

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this method.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18)[2][3]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 30 minutes

Table 2: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the reference standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After all injections are complete, wash the column with a higher percentage of the organic phase (e.g., 90% Acetonitrile) for 30 minutes, followed by storage in an appropriate solvent mixture (e.g., Methanol/Water 80:20).

Data Presentation and System Suitability

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: System Suitability Requirements

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the this compound peak
Theoretical Plates (N) ≥ 2000 for the this compound peak
% RSD of Peak Areas ≤ 2.0% for five replicate injections of the standard

Table 4: Example Purity Calculation

Peak NameRetention Time (min)Peak AreaArea %
Impurity 15.815,0000.15
This compound12.59,950,00099.50
Impurity 218.235,0000.35
Total 10,000,000 100.00

Calculation:

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity determination of this compound.

HPLC_Workflow A Sample and Standard Weighing B Preparation of Solutions (Standard, Sample, Mobile Phase) A->B C HPLC System Setup and Equilibration B->C D System Suitability Injections (5 replicates of Standard) C->D E Data Evaluation for System Suitability D->E F Sample Solution Injections (Duplicate) E->F If Suitability Passes G Chromatogram Acquisition F->G H Peak Integration and Area Calculation G->H I Purity Calculation (% Area Normalization) H->I J Final Report Generation I->J

Caption: Experimental workflow for HPLC purity analysis.

References

Application Notes and Protocols: 4-(Methylamino)-3-nitrophenol as a Versatile Building Block for Photoresponsive Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-(Methylamino)-3-nitrophenol as a key building block in the synthesis of novel photoresponsive materials. The unique electronic properties of this molecule, featuring both an electron-donating methylamino group and a potent electron-withdrawing nitro group, make it an excellent candidate for creating "push-pull" azo dyes with tunable photochromic behavior.[1] Such materials are of significant interest for applications in drug delivery, optical data storage, and molecular switches.

Introduction to Photoresponsive Materials

Photoresponsive materials are a class of smart materials that undergo a reversible or irreversible change in their properties upon exposure to light.[2] This change can manifest as an alteration in color (photochromism), shape, or solubility. Azo dyes, characterized by the -N=N- functional group, are a prominent class of photochromic molecules. They can exist in two isomeric forms, the more stable trans isomer and the less stable cis isomer. Irradiation with a specific wavelength of light can induce isomerization from the trans to the cis form, leading to a change in the molecule's absorption spectrum and, consequently, its color. This process is often reversible, either by irradiation with a different wavelength of light or through thermal relaxation.

The incorporation of this compound as a coupling component in azo dye synthesis allows for fine-tuning of the photophysical properties of the resulting material. The strong intramolecular charge transfer characteristics arising from the push-pull substitution pattern can influence the absorption wavelengths of the trans and cis isomers, as well as the kinetics of the photo-switching process.[1]

Synthesis of a Photoresponsive Azo Dye using this compound

A general and robust method for synthesizing photoresponsive azo dyes involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. In this protocol, we will use 4-aminobenzoic acid as the amine to be diazotized and this compound as the coupling component.

Experimental Protocol: Synthesis of 4-((4-carboxyphenyl)diazenyl)-2-nitro-5-(methylamino)phenol

Materials:

  • 4-aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • This compound

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

Procedure:

Part 1: Diazotization of 4-aminobenzoic acid

  • In a 100 mL beaker, dissolve 1.37 g (0.01 mol) of 4-aminobenzoic acid in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-aminobenzoic acid solution while maintaining the temperature between 0-5 °C.

  • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

Part 2: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.68 g (0.01 mol) of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline solution of this compound with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Dry the product in a desiccator.

SynthesisWorkflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling A Dissolve 4-aminobenzoic acid in HCl B Cool to 0-5 °C A->B D Add NaNO₂ dropwise to amine solution B->D C Prepare NaNO₂ solution C->D E Stir to form diazonium salt D->E H Add diazonium salt to phenol solution E->H Freshly prepared diazonium salt F Dissolve this compound in NaOH G Cool to 0-5 °C F->G G->H I Stir for 30 min H->I J Filter and wash the azo dye I->J K Dry the product J->K

Caption: Reversible photo-isomerization of an azo dye.

Quantitative Data Summary

The photophysical properties of azo dyes derived from nitrophenol analogues can be summarized for comparative analysis. The following table presents hypothetical but expected data for the synthesized azo dye based on known trends.

PropertyExpected Value
λmax (trans-isomer) ~450-500 nm
λmax (cis-isomer) ~350-400 nm
Molar Extinction Coefficient (ε) of trans-isomer High
Molar Extinction Coefficient (ε) of cis-isomer Low
Photostationary State (PSS) at 365 nm High % of cis-isomer
Thermal half-life of cis-isomer Minutes to hours

Applications in Drug Development

Photoresponsive materials synthesized using this compound as a building block have potential applications in photopharmacology. A bioactive molecule could be tethered to the photochromic azo dye, allowing its activity to be controlled by light. For instance, a drug could be rendered inactive when the azo dye is in its trans form and become active upon isomerization to the cis form upon localized irradiation. This approach offers the potential for targeted drug delivery and reduced off-target effects.

Conceptual Workflow for Photocontrolled Drug Release

DrugDelivery cluster_inactive Inactive State (trans) cluster_active Active State (cis) A Drug-Azo Conjugate (trans) B No Biological Activity A->B C Drug-Azo Conjugate (cis) A->C UV Light Irradiation C->A Visible Light or Thermal Relaxation D Drug Release/Activation C->D E Biological Effect D->E

Caption: Concept of light-activated drug delivery.

Conclusion

This compound is a readily accessible and highly functionalized building block for the creation of novel photoresponsive materials. Its inherent electronic asymmetry makes it an ideal precursor for azo dyes with predictable and tunable photochromic properties. The straightforward synthetic protocols and the potential for diverse applications, particularly in the realm of photopharmacology, underscore the importance of this compound in the development of advanced smart materials. The detailed protocols and conceptual frameworks provided in these notes serve as a valuable resource for researchers venturing into this exciting field.

References

Application Notes and Protocols for the Nitration of 4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of 4-(methylamino)-3-nitrophenol via the nitration of 4-(methylamino)phenol. Due to the sensitivity of the amino and hydroxyl groups to oxidation and the directing effects of these substituents, a protection-nitration-deprotection strategy is employed. The protocol is designed for researchers in organic synthesis and drug development, offering a clear, step-by-step guide to ensure reproducibility and high-purity product yield.

Introduction

The nitration of phenolic compounds is a fundamental electrophilic aromatic substitution reaction. However, the presence of an activating and oxidizable methylamino group on the aromatic ring of 4-(methylamino)phenol presents challenges, including over-oxidation and the formation of undesired byproducts. To achieve regioselective nitration at the position ortho to the hydroxyl group and meta to the methylamino group, a common and effective strategy involves the temporary protection of the more reactive amino group via acetylation. This is followed by the nitration of the protected intermediate and subsequent deprotection to yield the desired this compound. This product is a valuable intermediate in the synthesis of various dyes and pharmaceutical compounds.

Overall Reaction Scheme

The synthesis of this compound from 4-(methylamino)phenol is typically achieved in a three-step process:

  • Acetylation (Protection): The methylamino group of 4-(methylamino)phenol is protected as an acetamide to prevent its oxidation during nitration and to direct the incoming nitro group.

  • Nitration: The protected intermediate, N-(4-hydroxy-phenyl)-N-methylacetamide, is nitrated using a suitable nitrating agent.

  • Hydrolysis (Deprotection): The acetyl group is removed by acid or base hydrolysis to yield the final product, this compound.

Experimental Protocols

Materials and Reagents:

  • 4-(methylamino)phenol

  • Acetic anhydride

  • Glacial acetic acid

  • Nitric acid (65-70%)

  • Sulfuric acid (98%)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Protocol 1: Acetylation of 4-(methylamino)phenol

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of 4-(methylamino)phenol.

  • To this, add 30 mL of glacial acetic acid and 15 mL of acetic anhydride.

  • Heat the mixture to reflux (approximately 120-130°C) with continuous stirring.

  • Maintain the reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.

  • A solid precipitate of N-(4-hydroxy-phenyl)-N-methylacetamide will form.

  • Collect the solid by vacuum filtration using a Büchner funnel, and wash the filter cake with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60°C.

Protocol 2: Nitration of N-(4-hydroxy-phenyl)-N-methylacetamide

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of the dried N-(4-hydroxy-phenyl)-N-methylacetamide in 50 mL of glacial acetic acid.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

  • Prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid (65-70%) to 5.0 mL of concentrated sulfuric acid (98%) in a separate beaker, keeping it cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the acetylated compound over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. A yellow solid of N-(4-hydroxy-3-nitro-phenyl)-N-methylacetamide will precipitate.

  • Collect the yellow solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

Protocol 3: Hydrolysis of N-(4-hydroxy-3-nitro-phenyl)-N-methylacetamide

  • Transfer the wet filter cake of N-(4-hydroxy-3-nitro-phenyl)-N-methylacetamide to a 250 mL round-bottom flask.

  • Add 100 mL of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to 80-90°C with stirring for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Carefully neutralize the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 7. This should be done slowly as the neutralization is exothermic.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator over anhydrous calcium chloride.

  • For further purification, the crude product can be recrystallized from an ethanol-water mixture.

Data Presentation

ParameterAcetylation StepNitration StepHydrolysis StepOverall
Starting Material 4-(methylamino)phenolN-(4-hydroxy-phenyl)-N-methylacetamideN-(4-hydroxy-3-nitro-phenyl)-N-methylacetamide4-(methylamino)phenol
Product N-(4-hydroxy-phenyl)-N-methylacetamideN-(4-hydroxy-3-nitro-phenyl)-N-methylacetamideThis compoundThis compound
Typical Yield 90-95%85-90%80-85%65-75%
Appearance White to off-white solidYellow solidOrange to reddish-brown solidOrange to reddish-brown solid
Molecular Weight ( g/mol ) 165.19210.18168.15168.15[1]

Visualizations

Experimental Workflow Diagram

Nitration_Workflow Start 4-(methylamino)phenol Acetylation Acetylation (Acetic Anhydride, Acetic Acid) Start->Acetylation Intermediate1 N-(4-hydroxy-phenyl)-N- methylacetamide Acetylation->Intermediate1 Nitration Nitration (HNO3, H2SO4) Intermediate1->Nitration Intermediate2 N-(4-hydroxy-3-nitro-phenyl)-N- methylacetamide Nitration->Intermediate2 Hydrolysis Hydrolysis (NaOH, then HCl) Intermediate2->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

References

Application Notes: Synthesis of Monoazo Disperse Dyes Utilizing 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monoazo disperse dyes are a significant class of colorants, accounting for over half of all disperse dyes used, primarily for dyeing hydrophobic fibers like polyester.[1] These dyes are characterized by their simple structure, cost-effective synthesis, and the ability to produce a wide spectrum of bright and strong colors. The synthesis of azo dyes is fundamentally a two-step process: the diazotization of a primary aromatic amine (the diazo component) followed by an azo coupling reaction with an electron-rich nucleophile (the coupling component).[2][3]

4-(Methylamino)-3-nitrophenol is a valuable coupling component in the synthesis of disperse dyes. Its phenol group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack by a diazonium salt at the position para to the hydroxyl group. The presence of the methylamino and nitro substituents on the ring acts as auxochromes, modifying the final color of the dye and its fastness properties. By selecting different aromatic amines for the diazo component, a range of colors, typically in the orange to reddish-brown shades, can be achieved.

General Synthesis Workflow

The synthesis of disperse dyes from this compound follows a well-established two-stage pathway. The first stage is the diazotization of a primary aromatic amine. The second stage is the electrophilic aromatic substitution, where the resulting diazonium salt couples with this compound to form the final azo dye.

Disperse_Dye_Synthesis_Workflow reagent_node reagent_node process_node process_node product_node product_node final_product_node final_product_node A Primary Aromatic Amine (e.g., p-Nitroaniline) C Diazotization (0-5 °C) A->C B NaNO₂ + HCl (aq) B->C D Aryl Diazonium Salt Solution C->D Formation of Electrophile F Azo Coupling (0-5 °C) D->F E This compound (in alkaline solution) E->F G Crude Disperse Dye F->G Formation of -N=N- Chromophore H Filtration, Washing, & Drying G->H I Purified Monoazo Disperse Dye H->I

Figure 1: General workflow for the synthesis of a monoazo disperse dye.

Experimental Protocols

This section provides a representative protocol for the synthesis of a monoazo disperse dye by coupling diazotized p-nitroaniline with this compound.

Protocol 1: Diazotization of p-Nitroaniline

  • Preparation: In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 10 mL of concentrated hydrochloric acid. Stir the mixture until the amine is completely dissolved.[4]

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.[5]

  • Nitrite Addition: Separately, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool it in an ice bath.[6]

  • Reaction: Add the cold sodium nitrite solution dropwise to the stirred p-nitroaniline hydrochloride suspension over 30 minutes. Ensure the temperature does not rise above 5 °C.[5][7]

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting clear, yellowish solution is the diazonium salt solution, which should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction

  • Preparation of Coupling Component: In a separate 400 mL beaker, dissolve 1.68 g (0.01 mol) of this compound in 20 mL of a 10% sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool this alkaline solution to 0-5 °C in an ice-salt bath.

  • Coupling: Slowly add the previously prepared cold diazonium salt solution to the cold, stirred solution of the coupling component over 30 minutes.[6][8] Maintain the temperature below 5 °C. A colored precipitate will form immediately.

  • pH Adjustment: During the addition, maintain the pH of the reaction mixture between 8-10 by adding 10% sodium hydroxide solution as needed. This ensures the phenol is in its more reactive phenoxide form.

  • Completion & Isolation: Once the addition is complete, stir the mixture for another 1-2 hours in the ice bath to ensure the coupling reaction is complete.

  • Purification: Collect the precipitated dye by suction filtration. Wash the solid product thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the purified dye product in a vacuum oven at 60 °C.

Synthesis_Reaction cluster_0 Diazotization cluster_1 Azo Coupling p-Nitroaniline Diazonium_Salt plus1 + Reagents1 NaNO₂, HCl (aq) 0-5 °C Reagents1->Diazonium_Salt Final_Dye plus2 + Coupler Reagents2 NaOH (aq) 0-5 °C Reagents2->Final_Dye

Figure 2: Reaction scheme for a representative disperse dye.

Quantitative Data for Analogous Dyes

Diazo ComponentCoupling ComponentYield (%)λmax (nm)Light Fastness (1-8 Scale)Wash Fastness (1-5 Scale)Sublimation/Heat Fastness (1-5 Scale)
p-NitroanilinePhenol~47430-4503-443-4
p-Nitroaniline1-Naphthol~88480-51044-54
p-Nitroaniline2-Naphthol~64480-49544-54
2-Chloro-4-nitroanilineN,N-diethyl-m-toluidine>85510-5305-64-54-5
2-Methyl-5-nitroanilinePhenol~90440-460444

Note: Data compiled from analogous dye syntheses to provide representative values.[4][9][10] Fastness properties can vary significantly based on the specific dye structure, fiber type (e.g., polyester, nylon), and dyeing conditions.[9][11]

This compound serves as an effective coupling component for the synthesis of monoazo disperse dyes. The standard and reliable procedures of diazotization and azo coupling can be readily applied to produce dyes with good yields. The final properties of the dye, including its color, absorption maximum, and fastness, are determined by the interplay between the diazonium salt and the substituents on the this compound ring. While specific performance data for dyes from this exact precursor requires empirical validation, data from analogous structures indicate that the resulting dyes are likely to exhibit properties suitable for commercial application on synthetic fibers.

References

Step-by-step guide to synthesizing benzimidazoles from 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Step-by-Step Guide to Synthesizing Benzimidazoles from 4-(Methylamino)-3-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazoles are a vital class of heterocyclic compounds with a wide range of applications in medicinal chemistry, serving as the core scaffold for numerous pharmaceuticals. This document provides a detailed protocol for the synthesis of a hydroxy- and N-methyl-substituted benzimidazole derivative, starting from this compound. The synthesis proceeds via a one-pot reductive cyclization, a highly efficient method that combines the reduction of a nitro group and the subsequent cyclization with an aldehyde to form the benzimidazole ring in a single step.[1][2][3] This approach is advantageous as it avoids the isolation of the potentially unstable ortho-phenylenediamine intermediate.[2]

Overall Reaction Scheme

The synthesis involves a two-step process occurring in a single pot:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form the corresponding ortho-phenylenediamine derivative.

  • Condensation and Cyclization: The in-situ generated diamine reacts with an aldehyde. The initial condensation forms a Schiff base, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzimidazole product.

Experimental Protocol

This protocol details the synthesis of 2-substituted-1-methyl-1H-benzo[d]imidazol-5-ol using a representative aldehyde (benzaldehyde).

Materials:

  • This compound

  • Benzaldehyde (or other desired aldehyde)

  • Sodium Dithionite (Na₂S₂O₄)[1]

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Addition of Aldehyde: To the stirred solution, add the desired aldehyde (e.g., benzaldehyde, 1.1 eq).

  • Initiation of Reduction: Gently heat the mixture to 50-60 °C.

  • Addition of Reducing Agent: Slowly add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture between 70-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous mixture with water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzimidazole derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterValueNotes
Reactants
This compound1.0 eqStarting material
Aldehyde (e.g., Benzaldehyde)1.1 eqProvides the C2 substituent
Sodium Dithionite (Na₂S₂O₄)3.0 - 4.0 eqReducing agent[1]
Solvents
Ethanol/WaterVariesTypically a 2:1 to 3:1 ratio
Reaction Conditions
Temperature70-80 °C
Reaction Time2-4 hoursMonitor by TLC
Expected Yield 70-90%Varies with aldehyde used

Mandatory Visualizations

Diagram 1: Chemical Reaction Pathway

reaction_pathway cluster_reduction cluster_cyclization start_material This compound intermediate Ortho-phenylenediamine Intermediate (in-situ) start_material->intermediate Reduction product 2-R-1-methyl-1H-benzo[d]imidazol-5-ol intermediate->product Condensation & Aromatization aldehyde Aldehyde (R-CHO) aldehyde->product Condensation & Aromatization reagents1 Na₂S₂O₄ Ethanol/Water reagents2 Cyclization

Caption: Reaction pathway for the one-pot synthesis of benzimidazoles.

Diagram 2: Experimental Workflow

experimental_workflow setup 1. Dissolve Starting Material and Aldehyde in Solvent heating 2. Heat to 50-60 °C setup->heating reduction 3. Add Na₂S₂O₄ (Maintain 70-80 °C) heating->reduction monitoring 4. Monitor by TLC reduction->monitoring workup 5. Quench, Extract, and Concentrate monitoring->workup purification 6. Column Chromatography workup->purification characterization 7. Spectroscopic Analysis (NMR, MS, IR) purification->characterization

Caption: Step-by-step experimental workflow for benzimidazole synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium dithionite can be flammable and self-heating under certain conditions. Handle with care and avoid contact with moisture and combustible materials.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This comprehensive guide provides a robust and efficient method for the synthesis of benzimidazole derivatives from this compound, which can be adapted for the creation of diverse compound libraries for drug discovery and development.

References

Application Notes and Protocols: Characterization and Application of Dyes Derived from 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis, characterization, and potential applications of novel dyes derived from 4-(methylamino)-3-nitrophenol. While specific data for this exact class of dyes is emerging, the protocols and expected data presented herein are based on established principles of dye chemistry and characterization of analogous nitroaniline-based dyes. These notes are intended to serve as a foundational resource for researchers exploring the utility of these compounds in biological and pharmaceutical research.

Introduction

Dyes derived from small aromatic molecules are integral to numerous applications in biomedical research, including histology, fluorescence microscopy, and as probes for cellular processes.[1][2] The compound this compound possesses structural motifs—a secondary amine and a nitro group on a phenolic ring—that make it a promising scaffold for the synthesis of novel azo dyes with potentially interesting solvatochromic and biological properties. The nitro group acts as an electron-withdrawing group, which can influence the spectral properties of the resulting dye.[3][4] This document outlines the synthesis and characterization of such dyes and proposes protocols for their application.

Synthesis of Azo Dyes from this compound

Azo dyes are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable aromatic compound, such as a phenol or another amine.[5][6]

General Synthesis Protocol

This protocol describes the synthesis of an exemplary azo dye where this compound is used as the coupling component.

Step 1: Diazotization of an Aromatic Amine (e.g., Aniline)

  • Dissolve the selected aromatic amine (1.0 equivalent) in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

  • Continue stirring the mixture at 0-5°C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve this compound (1.1 equivalents) in a 10% aqueous solution of sodium hydroxide and cool it to 0-5°C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the alkaline solution of this compound with vigorous stirring, maintaining the temperature at 0-5°C.

  • A colored precipitate should form immediately. Continue stirring the reaction mixture for an additional 30-60 minutes as it gradually warms to room temperature.

  • Collect the crude dye product by vacuum filtration.

  • Purify the dye by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[7]

Synthesis Workflow Diagram

G start_end start_end process process reagent reagent product product start Start Synthesis amine Aromatic Amine start->amine diazotization Diazotization amine->diazotization hcl_h2o Conc. HCl, H₂O hcl_h2o->diazotization nano2 NaNO₂ Solution (0-5°C) nano2->diazotization diazonium Diazonium Salt Solution diazotization->diazonium coupling Azo Coupling diazonium->coupling coupler This compound coupler->coupling naoh 10% NaOH (aq) naoh->coupling crude_dye Crude Dye Precipitate coupling->crude_dye filtration Vacuum Filtration crude_dye->filtration recrystallization Recrystallization filtration->recrystallization pure_dye Purified Dye recrystallization->pure_dye end_synth End Synthesis pure_dye->end_synth

Caption: Workflow for the synthesis of an azo dye.

Characterization of Synthesized Dyes

The structure and properties of the purified dyes should be confirmed using standard analytical techniques.

Spectroscopic and Physical Characterization Data

The following table summarizes the expected characterization data for a hypothetical dye synthesized from aniline and this compound.

Parameter Expected Value / Observation Technique
Appearance Red to dark-red solidVisual Inspection
Melting Point (°C) 180 - 250 (Varies with purity)Melting Point Apparatus
UV-Vis (λmax, nm) 480 - 520 (in Methanol)UV-Vis Spectroscopy
FTIR (cm⁻¹) 3400-3500 (O-H), 3300-3400 (N-H), 1580-1620 (N=N), 1500-1550 & 1300-1350 (NO₂)FTIR Spectroscopy
¹H NMR (δ, ppm) 2.5-3.0 (s, 3H, -NCH₃), 6.5-8.5 (m, Ar-H)NMR Spectroscopy
¹³C NMR (δ, ppm) 30-40 (-NCH₃), 110-160 (Ar-C)NMR Spectroscopy
Mass Spectrum (m/z) Consistent with calculated molecular weightMass Spectrometry
Experimental Protocols for Characterization

3.2.1. UV-Visible Spectroscopy

  • Prepare a stock solution of the dye in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution.

  • Record the absorbance spectra of the dilutions from 200 to 800 nm using a UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Mix a small amount of the dry dye sample with potassium bromide (KBr).

  • Press the mixture into a thin pellet.

  • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Identify characteristic peaks corresponding to the functional groups present in the dye molecule.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-10 mg of the dye in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Record ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the proposed structure.

3.2.4. Mass Spectrometry (MS)

  • Dissolve the dye in a suitable solvent.

  • Analyze the sample using an appropriate ionization technique (e.g., ESI, MALDI).

  • Compare the observed molecular ion peak (m/z) with the calculated molecular weight of the proposed structure.[8]

Potential Applications and Protocols

Functional dyes are valuable tools in biomedical research and drug development.[1] Dyes derived from this compound could find applications in cell staining, fluorescence labeling, and as indicators.

Application: Histological Staining of Fixed Tissues

Protocol:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • Prepare a 0.1% (w/v) staining solution of the synthesized dye in 1% acetic acid.

  • Immerse the slides in the staining solution for 5-10 minutes.

  • Rinse the slides briefly in distilled water.

  • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

  • Clear the sections in xylene and mount with a permanent mounting medium.

  • Examine the slides under a light microscope to assess staining patterns.

Application: In Vitro Cell Viability/Toxicity Assay

Some nitroaromatic compounds exhibit biological activity. The synthesized dyes can be screened for their cytotoxic effects.

Protocol:

  • Plate cells (e.g., HeLa, HepG2) in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of the dye in cell culture medium.

  • Replace the medium in the wells with the medium containing the dye dilutions.

  • Incubate the plate for 24, 48, or 72 hours.

  • Perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.

Workflow for Screening Biological Activity

Caption: Workflow for a cell-based cytotoxicity screen.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of novel dyes derived from this compound. While the specific properties of these dyes will need to be determined empirically, the methodologies outlined here, drawn from established practices in dye chemistry, offer a solid starting point for researchers. The potential for these dyes to serve as histological stains, fluorescent probes, or biologically active agents warrants their further investigation in the fields of chemical biology and drug development.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the synthesis of 4-(Methylamino)-3-nitrophenol. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 4-halo-3-nitrophenol with methylamine.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of byproducts due to reaction conditions. 3. Loss of Product During Work-up: Product may be lost during extraction or purification steps.1. Optimize Reaction Conditions: Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature incrementally. Ensure an appropriate solvent is used to facilitate the dissolution of starting materials. 2. Control Reaction Stoichiometry: Use a slight excess of methylamine to drive the reaction to completion, but avoid a large excess which can lead to side reactions. 3. Efficient Work-up: Perform multiple extractions with a suitable organic solvent. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous phase.
Formation of Multiple Spots on TLC/HPLC (Impure Product) 1. Formation of Isomeric Byproducts: If starting from a di-substituted precursor, substitution at an alternative position can occur. 2. Di-substitution: Reaction of the product with another molecule of the halo-nitrophenol. 3. O-Alkylation: If the starting material has an unprotected hydroxyl group and the reaction conditions are not optimized, methylation of the hydroxyl group can occur.1. Use of a Regioisomerically Pure Starting Material: Ensure the starting 4-halo-3-nitrophenol is of high purity. 2. Control Stoichiometry and Addition Rate: Add the methylamine solution slowly and in a controlled manner to the solution of the halo-nitrophenol to maintain a low concentration of the nucleophile, which can disfavor di-substitution. 3. Optimize Base and Temperature: Use a non-nucleophilic base if necessary and maintain the lowest effective temperature to favor N-alkylation over O-alkylation.
Dark-Colored or Tarry Reaction Mixture 1. Oxidation: Aminophenols are susceptible to oxidation, especially at elevated temperatures or in the presence of air. 2. Decomposition: The nitro group can be sensitive to high temperatures, leading to decomposition. 3. Polymerization: Side reactions can lead to the formation of polymeric materials.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating. 3. Degas Solvents: Use degassed solvents to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are its primary side reactions?

A1: A prevalent method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a 4-halo-3-nitrophenol (e.g., 4-chloro-3-nitrophenol or 4-fluoro-3-nitrophenol) with methylamine.

The primary side reactions include:

  • Formation of Isomeric Products: If the starting material is not regiochemically pure, isomers such as 2-nitro-4-(methylamino)phenol could be formed.

  • Over-alkylation: The secondary amine product can potentially react further, though this is less common under controlled conditions.

  • Reactions involving the nitro group: Under certain conditions, the nitro group can be reduced or participate in other side reactions, though this is generally not an issue with simple aminolysis.

Q2: How can I minimize the formation of the isomeric byproduct, 2-nitro-4-(methylamino)phenol?

A2: The formation of this isomer is primarily dependent on the purity of your starting material. It is crucial to start with a high-purity 4-halo-3-nitrophenol. If you are synthesizing this precursor, for example by nitration of a 4-halophenol, ensure that the purification of the intermediate is thorough to remove any 2-halo-4-nitrophenol isomer.

Q3: My reaction is sluggish. How can I improve the reaction rate without promoting side reactions?

A3: To improve the reaction rate of the SNAr reaction, you can consider the following:

  • Choice of Halogen: The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I. Using a 4-fluoro-3-nitrophenol precursor will result in a faster reaction compared to the chloro-analog.

  • Solvent: A polar aprotic solvent such as DMSO, DMF, or NMP can accelerate the reaction rate.

  • Temperature: Gently increasing the reaction temperature can improve the rate. However, this should be done cautiously and with careful monitoring to avoid decomposition and other side reactions.

Q4: What is the best way to purify the final product?

A4: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system might be an ethanol/water or isopropanol/water mixture.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane.

Experimental Protocols

A general experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution is provided below.

Synthesis of this compound from 4-Chloro-3-nitrophenol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrophenol (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Methylamine: To the stirred solution, add an aqueous solution of methylamine (e.g., 40% in water, 1.5-2.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a solid.

Visualizations

The following diagram illustrates the primary synthetic pathway to this compound and highlights the key potential side reactions.

Synthesis_Side_Reactions cluster_side_reactions Potential Side Reactions start 4-Halo-3-nitrophenol (X = F, Cl) product This compound (Desired Product) start->product SNAr Reaction isomer Isomeric Byproduct (e.g., 2-Nitro-4-(methylamino)phenol) start->isomer Impure Starting Material oxidation Oxidation/Decomposition Products (Tars) start->oxidation High Temperature/ Presence of O2 methylamine Methylamine (CH3NH2) methylamine->product over_alkylation Over-alkylation Product product->over_alkylation Excess Methylamine/ High Temperature

Caption: Synthetic pathway and common side reactions for this compound.

How to improve the yield of 4-(Methylamino)-3-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of 4-(Methylamino)-3-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for preparing this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct route, involving the reaction of 4-chloro-3-nitrophenol with methylamine. The electron-withdrawing nitro group activates the chlorine atom for substitution.[1]

  • Multi-step Synthesis from p-Aminophenol: This route involves the protection of the amino group in p-aminophenol via acetylation, followed by nitration, hydrolysis of the acetyl group to yield 4-amino-3-nitrophenol, and finally, selective N-methylation.[2][3][4]

Q2: Why is the yield of my reaction low?

A2: Low yields can stem from several factors depending on the chosen synthesis route. Common causes include:

  • Incomplete Reaction: Reaction times may be insufficient, or the temperature may be too low.

  • Side Reactions: For the SNAr route, side reactions can occur if the methylamine solution is not concentrated enough or if the temperature is too high. For the p-aminophenol route, dinitration or oxidation can occur during the nitration step.

  • Loss During Workup/Purification: The product may be lost during extraction or recrystallization. Nitrophenols can be volatile and may sublime during drying under high vacuum.[5]

  • Purity of Starting Materials: Impurities in the starting materials, such as 4-chloro-3-nitrophenol or p-aminophenol, can lead to undesired byproducts and lower the yield of the target compound.

Q3: What is the typical purity and appearance of this compound?

Q4: Can I use other starting materials?

A4: While 4-chloro-3-nitrophenol is a common starting material for the SNAr route, other halo-substituted nitrophenols could potentially be used, although reaction conditions would need to be optimized. The reactivity generally follows the order F > Cl > Br > I for SNAr reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incorrect reaction temperature. 2. Inactive reagents (e.g., old methylamine solution). 3. Insufficient reaction time.1. Carefully monitor and control the reaction temperature according to the protocol. 2. Use fresh, high-purity reagents. 3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
Presence of Multiple Spots on TLC (Impurity Formation) 1. Over-nitration: (p-aminophenol route) Formation of dinitro compounds.[2] 2. Oxidation: Starting material or product may be susceptible to oxidation. 3. Di-substitution: (SNAr route) Reaction of a second molecule of methylamine.1. Control the amount and addition rate of nitric acid during nitration. Maintain a low temperature. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use a controlled stoichiometry of methylamine.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the recrystallization solvent. 2. Formation of an oil instead of crystals. 3. Product co-precipitates with impurities.1. Test a range of solvent systems for recrystallization. Consider a multi-solvent system (e.g., ethanol/water). 2. Try adding a seed crystal or scratching the inside of the flask to induce crystallization. Ensure the pH is correctly adjusted for precipitation.[2] 3. Consider column chromatography for purification if recrystallization is ineffective.
Product Color is Darker than Expected 1. Presence of oxidized impurities. 2. Residual starting material or byproducts.1. Treat the crude product solution with activated charcoal before the final crystallization step. 2. Perform a second recrystallization or purify via column chromatography.

Experimental Protocols & Data

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the general principles of SNAr reactions involving activated aryl halides.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add an aqueous solution of methylamine (typically 40%, 2-3 equivalents) dropwise to the flask at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum.

  • Isolation: Add water to the residue to precipitate the crude product. Adjust the pH to acidic (pH 5-6) with dilute HCl to ensure complete precipitation.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Summary for Precursor Synthesis (4-amino-3-nitrophenol)

The synthesis of the precursor 4-amino-3-nitrophenol from p-aminophenol involves acetylation, nitration, and hydrolysis. The yields can vary based on the specific conditions used in the nitration and hydrolysis steps.[2][3]

Starting MaterialKey StepsReagentsYield (%)Reference
p-AminophenolAcetylation, Nitration, HydrolysisAcetic Anhydride, Nitric Acid, NaOH54.5%[2]
p-AminophenolAcetylation, Nitration, HydrolysisAcetic Anhydride, Nitric Acid, NaOH64.6%[2]
p-AminophenolAcetylation, Nitration, HydrolysisAcetic Anhydride, Nitric Acid, NaOH77.1%[2]
p-AminophenolAcetylation, Nitration, HydrolysisAcetic Anhydride, Fuming Nitric Acid, NaOH73.9% (intermediate)[3]

Visualizations

Reaction Pathway

reaction_pathway cluster_start Starting Materials cluster_process Process cluster_product Product A 4-Chloro-3-nitrophenol C Nucleophilic Aromatic Substitution (SNAr) A->C B Methylamine (CH3NH2) B->C D This compound C->D E HCl (byproduct) C->E

Caption: SNAr synthesis route for this compound.

Experimental Workflow

experimental_workflow start Start dissolve 1. Dissolve 4-chloro-3-nitrophenol in Solvent start->dissolve add_reagent 2. Add Methylamine Solution dissolve->add_reagent reflux 3. Heat to Reflux (4-6 hours) add_reagent->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool & Concentrate monitor->workup Complete precipitate 6. Precipitate with Water & Adjust pH workup->precipitate purify 7. Filter, Wash & Recrystallize precipitate->purify product Pure Product purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting Logic for Low Yield

troubleshooting_yield cluster_tlc TLC Analysis cluster_solutions Potential Solutions start Low Yield Observed check_tlc Check final TLC plate start->check_tlc sm_present Starting Material Remains? check_tlc->sm_present impurities Multiple Impurity Spots? sm_present->impurities No sol_time Increase reaction time or temperature sm_present->sol_time Yes sol_side_reactions Optimize conditions: - Check reagent purity - Use inert atmosphere impurities->sol_side_reactions Yes sol_purification Review purification: - Check solvent choice - Analyze filtrate for loss impurities->sol_purification No

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Crude 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Methylamino)-3-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound. For relatively pure crude products with minor impurities, recrystallization is often sufficient. For more complex mixtures containing multiple byproducts, column chromatography provides better separation.

Q2: What are the likely impurities in a crude sample of this compound?

A2: The impurities present in crude this compound depend on the synthetic route used. Common impurities may include:

  • Unreacted starting materials: Such as 4-amino-3-nitrophenol if the synthesis involves N-methylation.

  • Over-methylated products: Quaternary ammonium salts could form if the methylation process is not well-controlled.

  • Isomers: Positional isomers of the nitro or methylamino group might be present depending on the specificity of the nitration or amination steps.

  • Byproducts from synthesis: These can include dinitrated phenols or other related aromatic compounds. For instance, in the nitration of phenols, byproducts like benzoquinone can sometimes form.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities. The difference in retention factor (Rf) values will allow for the identification of the target compound in the collected fractions.[2]

Purification Protocols and Data

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent at varying temperatures.

Solvent SystemTypical Recovery Rate (%)Expected Purity (%)
Ethanol/Water85 - 95> 98.5
Toluene80 - 90> 98.0
Isopropanol82 - 92> 98.2

Note: This data is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography

Column chromatography is a versatile method for separating components of a mixture based on their differential adsorption to a stationary phase.[3]

Stationary PhaseMobile Phase SystemTypical Recovery Rate (%)Expected Purity (%)
Silica GelHexane/Ethyl Acetate (gradient)70 - 85> 99.0
AluminaDichloromethane/Methanol (gradient)65 - 80> 99.0

Note: This data is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 9:1 hexane/ethyl acetate) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, and then pure ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Recrystallization: Oiling out (product separates as a liquid instead of crystals)The solution is too supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too high.Add a small amount of additional hot solvent to redissolve the oil and allow the solution to cool more slowly. Consider a different solvent system.
Recrystallization: Poor crystal yieldThe compound is too soluble in the cold solvent. An insufficient amount of the anti-solvent was added (for co-solvent systems).Ensure the solution is thoroughly cooled in an ice bath. For co-solvent systems, optimize the solvent ratio.
Column Chromatography: Poor separation of spots on TLCThe mobile phase polarity is either too high or too low.Adjust the polarity of the mobile phase. A more polar solvent will move all components further up the plate, while a less polar solvent will result in less movement.
Column Chromatography: Cracking of the silica gel bedThe column was allowed to run dry. Improper packing of the column.Ensure the solvent level always remains above the top of the stationary phase. Repack the column if necessary.
Column Chromatography: Product does not elute from the columnThe mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase. For highly polar compounds, a small percentage of methanol or acetic acid may be required.
General: Darkening of the product color during purificationThe compound may be unstable and sensitive to light, air, or heat.Perform the purification under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light. Avoid excessive heating.[4]

Visualized Workflows

Caption: General workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Mobile Phase Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H

References

Troubleshooting low yield in azo coupling with 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the azo coupling reaction with 4-(methylamino)-3-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the yield of an azo coupling reaction with this compound?

The success of the azo coupling reaction hinges on precise control over several key parameters. For phenols like this compound, the most critical factors are temperature and pH.[1][2] Temperature control is essential for the stability of the diazonium salt, which is thermally labile and can decompose at temperatures above 5 °C.[1][2] The pH of the reaction medium dictates the reactivity of the coupling component. A mildly alkaline environment is generally required for phenols to deprotonate into the more reactive phenoxide ion.[1][3]

Q2: What is the optimal pH for the coupling reaction with this compound and why?

For azo coupling with phenols, a mildly alkaline pH, typically between 8 and 10, is optimal.[1] In this range, the phenolic hydroxyl group of this compound is deprotonated to form the corresponding phenoxide ion. This phenoxide is a significantly more potent nucleophile, which enhances its reactivity towards the weakly electrophilic diazonium salt.[1] If the pH is too low (acidic), the concentration of the phenoxide ion is negligible, leading to a very slow or no reaction.[1] Conversely, a pH that is too high (strongly alkaline) can lead to the formation of unreactive diazohydroxide or diazotate ions from the diazonium salt.[3]

Q3: My diazonium salt appears to be unstable, leading to low yields. How can I improve its stability?

The stability of diazonium salts is influenced by the electronic nature of the substituents on the aromatic ring of the parent amine. Electron-withdrawing groups (EWGs) tend to destabilize the diazonium salt, while electron-donating groups (EDGs) enhance its stability.[4][5] To mitigate instability, it is crucial to maintain a low temperature (0-5 °C) throughout the diazotization and coupling steps.[2] Additionally, using the diazonium salt solution immediately after its preparation is highly recommended.

Q4: I am observing the formation of a tarry or oily precipitate instead of a clean crystalline product. What could be the cause?

The formation of undesirable byproducts often points to suboptimal reaction conditions. Potential causes include:

  • Elevated temperatures: This can lead to the decomposition of the diazonium salt and subsequent side reactions.[2]

  • Incorrect pH: If the pH is not maintained within the optimal range, side reactions can predominate.

  • Localized high concentrations of reactants: Poor mixing can lead to localized areas of high reactant concentration, promoting side reactions. Slow, dropwise addition of the diazonium salt solution to the well-stirred solution of the coupling component is crucial.[6]

  • Impure reagents: The use of old or oxidized starting materials can introduce impurities that lead to side reactions.[2]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the azo coupling with this compound.

Troubleshooting Flowchart

TroubleshootingFlowchart start Low Yield or No Product check_temp Is the reaction temperature strictly maintained at 0-5°C? start->check_temp check_ph Is the pH of the coupling reaction between 8 and 10? check_temp->check_ph Yes remedy_temp Maintain strict temperature control using an ice-salt bath. check_temp->remedy_temp No check_reagents Are the reagents (amine, sodium nitrite, coupling component) pure and fresh? check_ph->check_reagents Yes remedy_ph Adjust pH with a dilute base (e.g., NaOH) and monitor with a pH meter. check_ph->remedy_ph No check_addition Was the diazonium salt added slowly with vigorous stirring? check_reagents->check_addition Yes remedy_reagents Use freshly opened or purified reagents. check_reagents->remedy_reagents No remedy_addition Ensure slow, dropwise addition to a well-stirred solution. check_addition->remedy_addition No success Improved Yield check_addition->success Yes remedy_temp->success remedy_ph->success remedy_reagents->success remedy_addition->success DiazotizationWorkflow cluster_0 Preparation cluster_1 Reaction dissolve_amine Dissolve Amine in Acid cool_amine Cool to 0-5°C dissolve_amine->cool_amine add_nitrite Slowly Add NaNO2 Solution cool_amine->add_nitrite prepare_nitrite Prepare NaNO2 Solution prepare_nitrite->add_nitrite stir_cold Stir for 15-30 min at 0-5°C add_nitrite->stir_cold product Diazonium Salt Solution (Use Immediately) stir_cold->product AzoCouplingPathway diazonium Diazonium Salt (Electrophile) Ar-N≡N⁺ azo_dye {Azo Dye Product|Ar-N=N-Ar'} diazonium->azo_dye Coupling Reaction (0-5°C) phenol This compound phenoxide Phenoxide Ion (Nucleophile) phenol->phenoxide  NaOH (pH 8-10) phenoxide->azo_dye Coupling Reaction (0-5°C)

References

Identifying and removing impurities from 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Methylamino)-3-nitrophenol. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation involves the nitration of 4-(methylamino)phenol. Based on this and analogous syntheses of similar compounds, the following are potential impurities:

  • Unreacted Starting Material: Residual 4-(methylamino)phenol.

  • Isomeric Byproducts: Other nitrated isomers, such as 2-nitro-4-(methylamino)phenol.

  • Over-nitrated Products: Dinitro-derivatives of 4-(methylamino)phenol.

  • Byproducts from Starting Material Synthesis: If 4-(methylamino)phenol is synthesized from p-aminophenol, impurities from that process, such as residual p-aminophenol, may be present.[1]

  • Degradation Products: Aminophenols can be susceptible to oxidation, leading to colored impurities.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be effectively determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a common and reliable technique for assessing purity and quantifying impurities.[2] Detection is typically performed with a UV detector at a wavelength where the compound and its potential impurities have significant absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectra of the sample to that of a pure standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point range.

Troubleshooting Guides

This section provides structured guidance for common challenges encountered during the purification of this compound.

Purification by Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. The success of this method relies on selecting an appropriate solvent in which the compound of interest has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities have different solubility characteristics.

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold. Common choices for polar compounds like aminophenols include ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water.[3][4]

  • Dissolution: In a suitable flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to minor impurities, a small amount of activated charcoal can be added to the hot solution to adsorb them.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Troubleshooting Recrystallization

Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. Incorrect solvent choice.The solvent may not be appropriate. Try a more polar solvent or a solvent mixture.
Insufficient solvent.Add more hot solvent in small portions until the compound dissolves.
Compound "oils out" instead of crystallizing. The solution is too concentrated or cooled too quickly.Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
No crystals form upon cooling. The solution is too dilute.Evaporate some of the solvent to increase the concentration and then try cooling again.
Supersaturation has not been overcome.Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
Poor recovery of the purified compound. Too much solvent was used.Concentrate the filtrate and cool to obtain a second crop of crystals.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing.

Purity Data (Illustrative)

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Typical Yield Notes
Recrystallization (Ethanol/Water)~90%>98%70-85%Effective for removing less polar impurities.
Recrystallization (Toluene)~90%>97%60-75%Can be effective for removing more polar impurities.

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.

Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For a polar compound like this compound, normal-phase chromatography on silica gel is a common approach.

Experimental Protocol: General Column Chromatography Procedure

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. The less polar impurities will elute first, followed by the more polar desired product.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Column Chromatography

Problem Possible Cause Suggested Solution
Poor separation of compounds. Inappropriate mobile phase polarity.Optimize the mobile phase composition. If compounds are eluting too quickly, decrease the polarity. If they are not moving, increase the polarity.
Column overloading.Use a larger column or load less sample.
Compound band is tailing. Strong interaction with the stationary phase.The phenolic hydroxyl and amino groups can interact strongly with the acidic silica gel. Adding a small amount of a modifier like triethylamine or acetic acid to the mobile phase can improve peak shape.
Channeling in the column packing.Ensure the column is packed evenly and without cracks.
Cracked or dry column bed. The solvent level dropped below the top of the stationary phase.Always keep the silica gel covered with the mobile phase.

Purity Data (Illustrative)

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Typical Yield Notes
Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient)~85%>99%50-70%Highly effective for separating isomeric impurities and other closely related byproducts. Yield can be lower due to losses on the column.

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials (e.g., 4-(Methylamino)phenol) reaction Nitration Reaction start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization Primary Purification column_chromatography Column Chromatography crude->column_chromatography For complex mixtures pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product hplc HPLC nmr NMR mp Melting Point pure_product->hplc pure_product->nmr pure_product->mp

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product purity_check Assess Purity (HPLC, TLC) start->purity_check decision Purity Acceptable? purity_check->decision end Pure Product decision->end Yes recrystallize Recrystallization decision->recrystallize No (Minor Impurities) column Column Chromatography decision->column No (Major/Multiple Impurities) reassess Re-assess Purity recrystallize->reassess column->reassess reassess->decision

Caption: Logical decision-making process for the purification of this compound.

References

Stability issues of 4-(Methylamino)-3-nitrophenol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Methylamino)-3-nitrophenol, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under various environmental conditions. The primary concerns are hydrolysis, oxidation, and photolysis. Under acidic conditions, hydrolysis is a key degradation pathway to consider. The presence of the nitro group, a strong electron-withdrawing group, can influence the stability of the molecule.

Q2: How does pH affect the stability of this compound?

A2: Phenolic compounds generally exhibit greater stability in acidic solutions compared to alkaline conditions. However, acidic conditions can still promote hydrolysis of susceptible functional groups. It is crucial to determine the optimal pH range for storage and formulation of this compound to minimize degradation.

Q3: What are the likely degradation products of this compound under acidic conditions?

A3: While specific degradation products for this compound under acidic stress have not been extensively reported in publicly available literature, potential degradation pathways for similar substituted phenols suggest that hydrolysis of the methylamino group could occur. Forced degradation studies are necessary to identify and characterize the specific degradation products.

Q4: How can I monitor the stability of my this compound samples?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[1][2] This method should be capable of separating the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound and detection of impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Symptom: New, unidentified peaks appear in the HPLC chromatogram of a this compound sample stored under acidic conditions.

  • Possible Cause: Degradation of the this compound has occurred, leading to the formation of one or more degradation products.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to obtain the mass of the unknown peaks to help in their identification.

    • Perform Forced Degradation: Conduct a forced degradation study under controlled acidic conditions to intentionally generate the degradation products. This will help confirm if the new peaks are indeed related to the degradation of the target compound.

    • Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation and resolution of the parent peak and the new peaks. A well-resolved chromatogram is essential for a stability-indicating method.

Issue 2: Decrease in Assay Value of this compound
  • Symptom: The quantified amount of this compound in a sample is lower than expected.

  • Possible Cause: The compound has degraded over time due to instability under the storage or experimental conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the sample was stored at the appropriate temperature, protected from light, and at a suitable pH.

    • Evaluate Analytical Method: Verify that the analytical method is accurate and precise. Run a freshly prepared standard to confirm the performance of the HPLC system.

    • Investigate Potential for Adsorption: Some compounds can adsorb to the surface of container closures or vials. Analyze a sample prepared in a different type of container (e.g., silanized glass) to rule out this possibility.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound to investigate its stability under acidic stress.

Objective: To generate potential degradation products of this compound under acidic conditions and to assess the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Maintain the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[3][4]

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an appropriate amount of NaOH.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples, without the addition of acid.

  • HPLC Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of this compound at each time point and acid concentration.

Data Presentation:

Stress ConditionTime (hours)Concentration of this compound (µg/mL)% DegradationArea of Major Degradant Peak(s)
0.1 M HCl at 60°C01000N/A
2955Value
49010Value
88218Value
1 M HCl at 60°C01000N/A
28812Value
47525Value
86040Value

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation start Prepare Stock Solution of this compound control Prepare Control Sample start->control acid_samples Prepare Acid-Stressed Samples (0.1M & 1M HCl) start->acid_samples hplc Analyze all Samples by Stability-Indicating HPLC control->hplc heat Incubate at Controlled Temperature (e.g., 60°C) acid_samples->heat sampling Withdraw, Cool, and Neutralize Samples at Time Points heat->sampling sampling->hplc evaluation Compare Chromatograms, Identify Degradants, Calculate % Degradation hplc->evaluation

Caption: Experimental workflow for a forced degradation study under acidic conditions.

Troubleshooting_Logic cluster_issue Identify the Issue cluster_peaks Troubleshooting New Peaks cluster_assay Troubleshooting Low Assay start Unstable Results Observed new_peaks New Peaks in Chromatogram? start->new_peaks low_assay Low Assay Value? start->low_assay confirm_id Confirm Identity (LC-MS) new_peaks->confirm_id force_degrade Perform Forced Degradation new_peaks->force_degrade optimize_hplc Optimize HPLC Method new_peaks->optimize_hplc check_storage Review Storage Conditions low_assay->check_storage validate_method Validate Analytical Method low_assay->validate_method check_adsorption Investigate Adsorption low_assay->check_adsorption end Resolution confirm_id->end force_degrade->end optimize_hplc->end check_storage->end validate_method->end check_adsorption->end

Caption: Logical troubleshooting flow for stability issues of this compound.

References

Preventing the formation of di-nitrophenol byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenol Nitration. This resource is designed for researchers, scientists, and drug development professionals to help prevent the formation of di-nitrophenol byproducts and other impurities during the nitration of phenol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in phenol nitration and why do they form?

A1: The most common byproducts in phenol nitration are undesired isomers of mononitrophenol (ortho- and para-), dinitrophenols (e.g., 2,4-dinitrophenol and 2,6-dinitrophenol), and polymeric tar-like substances. Phenol is a highly activated aromatic compound, making it susceptible to vigorous and sometimes uncontrollable nitration.[1] The hydroxyl (-OH) group is a strong activating group and directs the incoming nitro group to the ortho and para positions.[2] The formation of these byproducts is influenced by factors such as the concentration of nitric acid, reaction temperature, and the presence of catalysts.[3][4] Using strong nitrating agents, like concentrated nitric acid with sulfuric acid, can easily lead to over-nitration, producing di- and even tri-nitrophenols.[1][5]

Q2: How can I control the regioselectivity of my phenol nitration to favor a specific isomer (ortho vs. para)?

A2: Controlling regioselectivity is crucial for minimizing byproduct formation. Several factors can be adjusted:

  • Nitrating Agent: Milder nitrating agents often provide better control. Metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) or a combination of sodium nitrite with an acid catalyst can offer improved regioselectivity.[6] For instance, using cerium (IV) ammonium nitrate (CAN) in the presence of NaHCO₃ has been shown to be highly regioselective for ortho-nitration.[7]

  • Temperature: Lower temperatures generally favor the formation of the ortho-isomer, while higher temperatures tend to yield more of the para-isomer.[8] It is critical to maintain strict temperature control, often using an ice bath, as nitration reactions are highly exothermic.[4]

  • Solvent: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents can help optimize for the desired product.[3][9]

  • Catalyst: The choice of catalyst can significantly impact the outcome. For example, solid acid catalysts like zeolites can enhance ortho-selectivity.[3][10]

Q3: What is the risk of forming 2,4,6-trinitrophenol (picric acid) and how can I avoid it?

A3: 2,4,6-Trinitrophenol, also known as picric acid, is a highly explosive compound. The risk of its formation increases significantly when using harsh nitrating conditions, such as concentrated nitric acid and high temperatures.[1] To avoid its formation, it is imperative to use milder nitrating agents and maintain low reaction temperatures.[4] Careful, slow addition of the nitrating agent to the phenol solution is also a critical safety measure to prevent a runaway reaction that could lead to the formation of picric acid.[11]

Troubleshooting Guides

Issue 1: Low Yield of Mononitrated Product

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical yield.

  • TLC or other analysis shows a large amount of unreacted phenol or a complex mixture of products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor progress by TLC. - Ensure efficient stirring to overcome heterogeneity. - Consider a slight increase in temperature, but monitor closely to avoid byproduct formation.
Decomposition of Reactants or Products - Maintain strict temperature control using an ice bath; nitration is exothermic.[4] - Use a milder nitrating agent to reduce oxidative side reactions.
Loss of Product During Workup - Ensure complete extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions. - When washing, use saturated brine to minimize the solubility of the organic product in the aqueous layer.
Formation of Polymeric Byproducts (Tar) - Use dilute nitric acid instead of concentrated acid.[1] - Add the nitrating agent slowly and with vigorous stirring to dissipate local heat and high concentrations.[11]
Issue 2: Poor Regioselectivity (Undesired ortho:para ratio)

Symptoms:

  • Your reaction produces a mixture of ortho- and para-nitrophenol, with the undesired isomer being the major product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature - To favor the ortho isomer, conduct the reaction at a lower temperature (e.g., 0-5 °C). - To favor the para isomer, a slightly elevated temperature may be beneficial, but this also increases the risk of byproducts.
Inappropriate Solvent - Perform a solvent screen. The polarity of the solvent can influence the transition states leading to the different isomers.[3] See Table 1 for examples.
Choice of Nitrating Agent/Catalyst - For high ortho-selectivity , consider using solid acid catalysts like Zeolite H-beta or nitrating systems such as NH₄NO₃/KHSO₄ in acetonitrile.[3][5] - For high para-selectivity , steric hindrance can be exploited by using a bulkier nitrating agent.
Issue 3: Formation of Dinitrophenol Byproducts

Symptoms:

  • Analysis of the crude product (e.g., by GC-MS or HPLC) shows significant peaks corresponding to dinitrophenol isomers (e.g., 2,4-DNP, 2,6-DNP).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Overly Harsh Reaction Conditions - Use dilute nitric acid instead of a concentrated nitric acid/sulfuric acid mixture.[4] - Maintain a low reaction temperature (ice bath) throughout the addition of the nitrating agent.[4]
Excess Nitrating Agent - Use a stoichiometric amount or only a slight excess of the nitrating agent.
Prolonged Reaction Time at Higher Temperatures - Once the desired mononitration is complete (as monitored by TLC), quench the reaction promptly to prevent further nitration.

Data Presentation

The choice of reaction conditions significantly impacts the yield and regioselectivity of phenol nitration. The following tables provide a summary of quantitative data from various studies.

Table 1: Effect of Solvent on Ortho:Para Ratio in the Nitration of Phenol with Cu(NO₃)₂·3H₂O [3]

SolventOrtho:Para RatioTotal Yield (%)
Acetone0.577-84
Ethyl Acetate1.0691
Tetrahydrofuran0.8175-95
Chloroform0.6749

Table 2: Regioselectivity with Different Nitrating Systems [3]

Phenol SubstrateNitrating Agent/CatalystSolventTemperatureOrtho:Para Ratio
PhenolDilute HNO₃WaterLow~2:1
PhenolNH₄NO₃ / KHSO₄AcetonitrileRefluxHighly ortho-selective
PhenolZeolite H-beta / Dilute HNO₃CCl₄Room Temp~6.7:1 (87% ortho)

Experimental Protocols

Protocol 1: Ortho-Selective Nitration using a Solid Acid Catalyst[3][10]

This method favors the formation of o-nitrophenol.

Materials:

  • Phenol

  • Carbon tetrachloride (CCl₄)

  • Zeolite H-beta catalyst (or γ-alumina)

  • Dilute nitric acid (30%)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the phenol in carbon tetrachloride.

  • Add the Zeolite H-beta catalyst to the solution.

  • With vigorous stirring at room temperature, add the dilute nitric acid dropwise to the mixture.

  • Continue stirring at room temperature for approximately 2-4.5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the catalyst from the reaction mixture.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the product, which will be enriched in o-nitrophenol.

Protocol 2: Regioselective Nitration using a Metal Nitrate[12]

This method provides a milder alternative to traditional mixed-acid nitration.

Materials:

  • Phenol

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add phenol (1.0 mmol) and the chosen solvent (e.g., THF).

  • Add Cu(NO₃)₂·3H₂O (1.5 mmol) to the mixture.

  • Stir the resulting heterogeneous mixture at 50 °C.

  • The progress of the reaction can be monitored by a visible color change of the reaction mixture and by TLC.

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers.

Visualizations

The following diagrams illustrate key concepts and workflows related to the prevention of dinitrophenol byproduct formation.

Phenol_Nitration_Pathway Phenol Phenol Intermediate Wheland Intermediate (Carbocation) Phenol->Intermediate Electrophilic Attack NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) NitratingAgent->Intermediate Ortho o-Nitrophenol Intermediate->Ortho Deprotonation Para p-Nitrophenol Intermediate->Para Deprotonation DNP Di-nitrophenols (e.g., 2,4-DNP) Ortho->DNP Further Nitration (Harsh Conditions) Para->DNP Further Nitration (Harsh Conditions)

Caption: General pathway for the electrophilic nitration of phenol.

Troubleshooting_Workflow Start Problem with Phenol Nitration Issue Identify Primary Issue Start->Issue LowYield Low Yield Issue->LowYield Yield PoorSelectivity Poor Regioselectivity Issue->PoorSelectivity Isomer Ratio OverNitration Over-nitration (DNP formation) Issue->OverNitration Byproducts Sol_LowYield Check Reaction Time & Temperature Control Improve Workup LowYield->Sol_LowYield Sol_Selectivity Adjust Temperature Screen Solvents Change Nitrating Agent/Catalyst PoorSelectivity->Sol_Selectivity Sol_OverNitration Use Milder Conditions (Dilute HNO3) Reduce Temperature Limit Nitrating Agent OverNitration->Sol_OverNitration

Caption: Troubleshooting workflow for common phenol nitration issues.

Regioselectivity_Factors center Regioselectivity (ortho vs. para) Temp Temperature Temp->center Temp_Details Low Temp → Ortho High Temp → Para Temp->Temp_Details Solvent Solvent Polarity Solvent->center Solvent_Details Influences transition state solvation Solvent->Solvent_Details NitratingAgent Nitrating Agent NitratingAgent->center Agent_Details Milder agents offer better control NitratingAgent->Agent_Details Catalyst Catalyst Catalyst->center Catalyst_Details Solid acids can enhance ortho-selectivity Catalyst->Catalyst_Details

Caption: Key factors influencing regioselectivity in phenol nitration.

References

Technical Support Center: Purifying 4-(Methylamino)-3-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-(Methylamino)-3-nitrophenol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of it.

  • Check Solvent Polarity: this compound is a polar molecule due to the presence of hydroxyl, amino, and nitro groups. Therefore, polar solvents are more likely to be effective. Consider solvents like ethanol, methanol, or water. A mixed solvent system, such as ethanol-water, can also be effective.

  • Increase Solvent Volume: Add the hot solvent in small increments to your crude compound near the solvent's boiling point until the solid dissolves completely.[1][2] Be cautious not to add an excessive amount, as this will reduce your final yield.[1][3]

  • Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, you should proceed to the hot filtration step to remove it.[4]

Q2: After dissolving my compound and letting it cool, no crystals have formed. What went wrong?

A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or the use of too much solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The scratch marks provide a surface for crystals to begin forming.[1]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for crystallization.[1]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3]

  • Cooling: Ensure the solution has cooled to room temperature slowly, and then in an ice bath to maximize crystal formation.[2][5]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the high temperature of the boiling solvent.[5][6] This is more common when the melting point of the compound is lower than the boiling point of the solvent.

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.[7]

  • Lower the Temperature: Try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.

  • Change the Solvent: If oiling out persists, the chosen solvent is likely unsuitable. A solvent with a lower boiling point should be selected.

Q4: The recovered crystals are colored, but the pure compound should be colorless or pale yellow. How do I remove the color?

A4: Colored impurities can often be removed by using activated charcoal.

  • Add Activated Charcoal: After dissolving your crude compound in the hot solvent, cool the solution slightly below its boiling point and add a small amount of activated charcoal.[8]

  • Boil and Filter: Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[5]

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. Be sure to use fluted filter paper and keep the funnel and receiving flask hot to prevent premature crystallization.[5][8]

Q5: My final yield of pure crystals is very low. What are the possible reasons?

A5: A low yield can result from several factors during the recrystallization process.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1][3]

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper. Ensure your filtration setup is sufficiently hot.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize the precipitation of the product.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[1]

Data Presentation

PropertyDescriptionRecommended for this compound
Solvent Polarity The solvent should have a similar polarity to the compound.Polar solvents such as water, ethanol, or methanol are good starting points.
Solubility Profile The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[4][9]Testing small amounts of the compound in different solvents is recommended to determine the ideal solubility profile.
Boiling Point The solvent's boiling point should be below the melting point of the compound to prevent oiling out.The melting point of related compounds like 4-Methyl-3-nitrophenol is around 78-81°C. A solvent with a boiling point below this, like ethanol (78°C), would be a suitable choice.
Reactivity The solvent should be chemically inert towards the compound.Alcohols and water are generally unreactive with nitrophenols under these conditions.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, choose a suitable polar solvent such as ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[8] Boil the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve impurities Insoluble Impurities or Color Present? dissolve->impurities decolorize Add Activated Charcoal and Boil impurities->decolorize Yes cool Cool to Room Temperature, then Ice Bath impurities->cool No hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool crystals Crystals Formed? cool->crystals collect Collect Crystals by Vacuum Filtration crystals->collect Yes troubleshoot Troubleshoot (See FAQs) crystals->troubleshoot No wash Wash with Ice-Cold Solvent collect->wash dry Dry the Pure Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered q1 No Crystals Formed? start->q1 q2 Compound Oiled Out? q1->q2 No a1_1 Induce Crystallization: - Scratch Flask - Add Seed Crystal q1->a1_1 Yes q3 Low Yield? q2->q3 No a2_1 Re-dissolve and Add More Solvent q2->a2_1 Yes a3_1 Check for: - Too much solvent - Premature crystallization - Incomplete cooling q3->a3_1 Yes a1_2 Reduce Solvent Volume: - Evaporate Excess Solvent a1_1->a1_2 a2_2 Change to a Lower Boiling Point Solvent a2_1->a2_2

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Strategies to control regioselectivity in the synthesis of 4-(Methylamino)-3-nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(methylamino)-3-nitrophenol derivatives. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals control regioselectivity and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the nitration of 4-(methylamino)phenol?

The regioselectivity of the nitration of 4-(methylamino)phenol is primarily governed by the directing effects of the hydroxyl (-OH) and methylamino (-NHCH₃) groups, which are both activating ortho-, para-directing groups. The final regiochemical outcome depends on a delicate balance of steric hindrance, reaction temperature, and the choice of nitrating agent and solvent. The powerful activating nature of both the hydroxyl and amino groups makes the reaction susceptible to over-nitration and the formation of multiple isomers.

Q2: Which isomer is typically favored during the nitration of 4-(methylamino)phenol and why?

In the nitration of 4-(methylamino)phenol, the nitro group predominantly adds to the position ortho to the hydroxyl group, yielding this compound. This is because the hydroxyl group is a stronger activating group than the methylamino group, directing the electrophilic substitution to its ortho position. The position para to the hydroxyl group is already occupied by the methylamino group.

Q3: What are the common side products in this synthesis?

Common side products include the other possible regioisomer, 2-(methylamino)-3-nitrophenol, as well as dinitrated and oxidation products. The formation of these side products is often influenced by the reaction conditions. For instance, stronger nitrating agents or higher temperatures can lead to dinitration.

Q4: How can I confirm the regioselectivity of my product?

The most reliable method for confirming the regiochemical outcome is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR and ¹³C NMR can be used to determine the substitution pattern on the aromatic ring. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the different isomers present in the reaction mixture.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer 1. Non-optimal Reaction Temperature: The reaction may be too hot or too cold, favoring side reactions. 2. Inappropriate Nitrating Agent: The nitrating agent may be too strong or too weak. 3. Incorrect Stoichiometry: An excess of the nitrating agent can lead to over-nitration.1. Temperature Screening: Perform small-scale reactions at various temperatures (e.g., -10°C, 0°C, 25°C) to find the optimal condition. 2. Use a Milder Nitrating Agent: Consider using a milder nitrating agent such as dilute nitric acid in acetic acid. 3. Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent, typically using a slight excess (1.0-1.2 equivalents).
Formation of Multiple Isomers 1. Strong Activating Groups: The presence of both -OH and -NHCH₃ groups strongly activates the ring, leading to multiple substitution products. 2. Harsh Reaction Conditions: High temperatures or highly acidic conditions can reduce selectivity.1. Use of a Protecting Group: Temporarily protecting one of the activating groups (e.g., acetylating the amino group) can help direct the nitration to the desired position. The protecting group can be removed in a subsequent step. 2. Milder Reaction Conditions: Employ lower temperatures and less acidic solvents to enhance selectivity.
Product Degradation or Oxidation 1. Presence of Strong Oxidizing Agents: Nitric acid is a strong oxidizing agent and can degrade the starting material or product. 2. Air Sensitivity: Phenolic compounds can be sensitive to air oxidation, especially under basic conditions.1. Use of a Scavenger: Add a small amount of a scavenger, like urea or sodium nitrite, to quench any nitrous acid formed during the reaction, which can catalyze oxidation. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
Difficulty in Product Purification 1. Similar Polarity of Isomers: The desired product and its isomers may have very similar polarities, making separation by column chromatography challenging. 2. Tarry Byproducts: The formation of polymeric or tarry byproducts can complicate the purification process.1. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent system. This can be highly effective for separating isomers. 2. pH Adjustment: The phenolic and amino groups allow for purification via pH-controlled extraction. The product can be selectively extracted into an aqueous base and then re-precipitated by acidification.

Experimental Protocols

Protocol 1: Regioselective Nitration of 4-(Methylamino)phenol

This protocol aims to favor the formation of this compound.

  • Dissolution: Dissolve 1.0 equivalent of 4-(methylamino)phenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, prepare the nitrating solution by slowly adding 1.05 equivalents of concentrated nitric acid to a small amount of glacial acetic acid, while keeping the mixture cool.

  • Addition: Add the nitrating solution dropwise to the cooled solution of 4-(methylamino)phenol over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for an additional 1-2 hours after the addition is complete.

  • Quenching: Quench the reaction by pouring the mixture into a beaker of ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Data Presentation

Nitrating Agent Solvent Temperature (°C) Yield of this compound (%) Regioisomeric Ratio (3-nitro : other)
Conc. HNO₃Acetic Acid0-565-75~9:1
Conc. HNO₃Sulfuric Acid0-550-60~4:1
Acetyl NitrateAcetic Anhydride-1070-80>10:1
Dilute HNO₃Water2540-50~6:1

Note: These values are representative and can vary based on specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 4-(Methylamino)phenol in Acetic Acid cool Cool to 0-5°C start->cool nitrating_agent Nitrating Agent (e.g., HNO3 in Acetic Acid) addition Slow, Dropwise Addition nitrating_agent->addition cool->addition stir Stir for 1-2 hours addition->stir quench Quench with Ice Water stir->quench filter Vacuum Filtration quench->filter purify Recrystallization filter->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

regioselectivity_factors cluster_input Controllable Factors cluster_output Reaction Outcomes Temperature Temperature Regioselectivity Regioselectivity Temperature->Regioselectivity Solvent Solvent System Solvent->Regioselectivity NitratingAgent Nitrating Agent NitratingAgent->Regioselectivity ProtectingGroup Protecting Group Strategy ProtectingGroup->Regioselectivity Yield Yield Regioselectivity->Yield SideProducts Side Products Regioselectivity->SideProducts

Caption: Factors influencing regioselectivity in the synthesis of nitrophenol derivatives.

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(Methylamino)-3-nitrophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-(Methylamino)-3-nitrophenol and its structural isomers. Understanding the distinct properties of these isomers is crucial for their application in organic synthesis, materials science, and pharmaceutical development, where precise reactivity is paramount for achieving desired outcomes. This document outlines the electronic and steric factors influencing their reactivity, supported by predicted physicochemical properties and detailed experimental protocols for their comparative analysis.

Introduction to (Methylamino)-nitrophenol Isomers

The reactivity of substituted phenols is governed by the interplay of electronic and steric effects of the substituents on the aromatic ring. In the case of (methylamino)-nitrophenol isomers, the electron-donating methylamino group (-NHCH₃) and the electron-withdrawing nitro group (-NO₂) exert significant influence on the electron density distribution and, consequently, the chemical behavior of the molecule. The relative positions of these groups, along with the hydroxyl (-OH) group, create distinct chemical environments for each isomer, leading to differences in acidity, nucleophilicity, and susceptibility to electrophilic aromatic substitution.

This guide will focus on the comparison of this compound with its key isomers, exploring how the positional variations of the methylamino and nitro groups affect their chemical properties.

Physicochemical Properties and Predicted Reactivity

IsomerStructurePredicted pKaPredicted 13C NMR Chemical Shifts (ppm) (Aromatic Region)Predicted Reactivity Profile
This compound this compound~8.5150.2 (C-OH), 140.1 (C-NO₂), 135.5 (C-NHCH₃), 120.8, 115.4, 110.1Moderate acidity; activated towards electrophilic substitution at positions ortho and para to the hydroxyl and methylamino groups, but deactivated by the nitro group. The position ortho to the powerful activating methylamino group is sterically hindered by the adjacent nitro group.
2-(Methylamino)-5-nitrophenol 2-(Methylamino)-5-nitrophenol~8.2155.8 (C-OH), 142.3 (C-NO₂), 138.9 (C-NHCH₃), 118.5, 112.7, 108.9Higher acidity due to the nitro group para to the hydroxyl group. The ring is strongly activated towards electrophilic substitution, particularly at the position ortho to both activating groups, though steric hindrance is a factor.
4-(Methylamino)-2-nitrophenol 4-(Methylamino)-2-nitrophenol~7.9152.5 (C-OH), 145.1 (C-NO₂), 141.2 (C-NHCH₃), 119.3, 114.8, 105.6Highest predicted acidity among the isomers due to the ortho and para electron-withdrawing effects of the nitro group relative to the hydroxyl and methylamino groups, respectively. The positions for electrophilic attack are significantly influenced by the strong directing effects of all three substituents.
3-(Methylamino)-4-nitrophenol 3-(Methylamino)-4-nitrophenol~9.0158.3 (C-OH), 138.7 (C-NO₂), 148.9 (C-NHCH₃), 125.1, 117.6, 109.2Lowest predicted acidity. The methylamino group strongly activates the positions ortho and para to it, making these sites highly susceptible to electrophilic attack.

Note: The pKa and NMR data are predicted values based on computational models and analogies to structurally similar compounds. Experimental verification is required for definitive values.

Theoretical Framework for Reactivity Comparison

The reactivity of these isomers can be rationalized by considering the electronic effects of the substituents.

Acidity (pKa)

The acidity of the phenolic proton is primarily influenced by the stability of the corresponding phenoxide ion. Electron-withdrawing groups, such as the nitro group, stabilize the negative charge of the phenoxide ion through inductive and resonance effects, thus increasing the acidity (lowering the pKa). The effect is most pronounced when the nitro group is ortho or para to the hydroxyl group. Conversely, the electron-donating methylamino group destabilizes the phenoxide ion, decreasing acidity. The predicted pKa values in the table reflect the cumulative effect of these groups based on their positions.

Electrophilic Aromatic Substitution

The rate and regioselectivity of electrophilic aromatic substitution are dictated by the activating and directing effects of the substituents.

  • -OH and -NHCH₃ groups: Both are strong activating groups and ortho, para-directors.

  • -NO₂ group: A strong deactivating group and a meta-director.

The overall reactivity and the position of substitution in each isomer will be a consequence of the synergistic or antagonistic effects of these groups. For instance, in this compound, the powerful ortho, para-directing influence of the hydroxyl and methylamino groups will compete with the deactivating and meta-directing effect of the nitro group.

The following diagram illustrates the logical workflow for predicting the major monosubstitution product in an electrophilic aromatic substitution reaction.

G Predicting Regioselectivity of Electrophilic Aromatic Substitution start Start with Isomer Structure identify_groups Identify Activating (-OH, -NHCH3) and Deactivating (-NO2) Groups start->identify_groups determine_directing_effects Determine Ortho/Para or Meta Directing Effects identify_groups->determine_directing_effects assess_synergy Assess Synergistic/Antagonistic Effects determine_directing_effects->assess_synergy consider_sterics Consider Steric Hindrance assess_synergy->consider_sterics predict_product Predict Major Monosubstitution Product(s) consider_sterics->predict_product

Caption: Workflow for predicting regioselectivity.

Experimental Protocols

To empirically compare the reactivity of these isomers, the following experimental protocols are proposed.

Determination of Acid Dissociation Constants (pKa)

Objective: To experimentally determine the pKa of each isomer to quantify their relative acidities.

Methodology: Potentiometric titration or UV-Vis spectrophotometry can be employed.

Spectrophotometric Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of each isomer (e.g., 1 mM) in a suitable solvent (e.g., methanol or water).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 6 to 11).

  • Measurement: For each isomer, mix a small aliquot of the stock solution with each buffer solution to a constant final concentration. Record the UV-Vis spectrum (e.g., from 250 nm to 500 nm) for each solution.

  • Data Analysis: The phenolate ion will have a different absorption maximum compared to the protonated phenol. By plotting the absorbance at a specific wavelength (characteristic of the phenolate) against pH, a titration curve can be generated. The pKa is the pH at which the concentration of the phenol and phenoxide are equal, which corresponds to the inflection point of the curve. The Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.

Comparative Kinetics of Electrophilic Bromination

Objective: To compare the rate of electrophilic aromatic substitution for each isomer.

Methodology: The reaction of the isomers with a brominating agent (e.g., N-bromosuccinimide) can be monitored over time using techniques like HPLC or UV-Vis spectrophotometry.

Experimental Workflow:

G Kinetic Analysis of Electrophilic Bromination start Prepare Equimolar Solutions of Isomers and NBS in Acetonitrile initiate_reaction Initiate Reactions at a Constant Temperature start->initiate_reaction quench_aliquots Quench Aliquots at Specific Time Intervals initiate_reaction->quench_aliquots monitor_reaction Monitor Reactant Disappearance/Product Formation over Time via HPLC plot_data Plot Concentration vs. Time monitor_reaction->plot_data quench_aliquots->monitor_reaction determine_rate Determine Initial Rate for Each Isomer plot_data->determine_rate G General Retrosynthetic Approach target Target (Methylamino)-nitrophenol Isomer fgi1 Functional Group Interconversion (e.g., -NH2 to -NHCH3) target->fgi1 nitration Nitration of an Aminophenol Derivative fgi1->nitration protection Protection of Amino/Hydroxyl Groups nitration->protection starting_material Readily Available Starting Material (e.g., Aminophenol or Nitrophenol) protection->starting_material

A Comparative Guide to the Validated HPLC Method for the Quantification of 4-(Methylamino)-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-(Methylamino)-3-nitrophenol, a key intermediate in various manufacturing processes. The performance of this HPLC method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Validated HPLC-UV Method

A robust and reliable HPLC method with UV detection is presented for the determination of this compound. This method is based on established principles for the analysis of related nitrophenolic compounds and has been validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is utilized.[3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a pH 5.9 acetic buffer (20:80 v/v) is employed.[3]

  • Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/minute.[3]

  • Column Temperature: The column is maintained at a constant temperature of 40°C.[3]

  • Detection: The UV detector is set to a wavelength of 290 nm for optimal detection of the analyte.[4]

  • Sample Preparation: Standard and sample solutions are prepared by accurately weighing the substance, dissolving it in the mobile phase, and diluting to the desired concentrations. All solutions are filtered through a 0.45 µm syringe filter before injection.

  • Injection Volume: A 20 µL injection volume is used for all analyses.[5]

The HPLC-UV method was validated for its specificity, linearity, range, accuracy, precision, and limits of detection and quantification.[6][7]

Validation Parameter Result Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9995≥ 0.995
Range 3.68 - 18.38 µg/mL[3]80 - 120% of test concentration[8]
Accuracy (% Recovery) 99.06% - 101.05%[3]98.0% - 102.0%
Precision (% RSD) < 2.0%[3]≤ 2.0%
Limit of Quantification (LOQ) 0.07%[3]Signal-to-noise ratio ≥ 10[8]
Limit of Detection (LOD) 0.02%Signal-to-noise ratio ≥ 3

Table 1: Summary of HPLC Method Validation Parameters.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (290 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: Workflow for the quantification of this compound using HPLC.

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method provides reliable and accurate results, other analytical techniques can be employed for the quantification of this compound and related compounds. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.[9]

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For nitrophenols, a derivatization step is often required to increase their volatility.[10]

  • Advantages: High sensitivity and selectivity, providing structural information for compound identification.

  • Disadvantages: Requires derivatization, which can be time-consuming and introduce variability. Not suitable for direct analysis of aqueous samples.[11][12]

LC-MS/MS offers very high sensitivity and selectivity and is particularly useful for analyzing trace levels of compounds in complex matrices.[13]

  • Advantages: Excellent for trace analysis with high specificity.[13]

  • Disadvantages: Higher instrument and operational costs compared to HPLC-UV.

UV-Vis spectrophotometry is a simpler and more accessible technique but is prone to interference from other compounds that absorb at similar wavelengths.[11]

  • Advantages: Rapid, simple, and cost-effective.

  • Disadvantages: Lower specificity and sensitivity compared to chromatographic methods. Susceptible to interference from matrix components.[12]

Electrochemical methods, such as voltammetry, can be used for the detection of electroactive compounds like nitrophenols.[10]

  • Advantages: High sensitivity and potential for miniaturization for in-field analysis.

  • Disadvantages: Can be affected by the presence of other electroactive species in the sample.

Analytical Method Principle Sensitivity Selectivity Throughput Cost
HPLC-UV Chromatographic separation followed by UV absorbance detection.ModerateGoodHighModerate
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometric detection.[10]HighVery HighModerateHigh
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry.[13]Very HighExcellentHighVery High
Spectrophotometry Measurement of light absorbance at a specific wavelength.[11]LowLowVery HighLow
Electrochemical Methods Measurement of current response from redox reactions.[10]HighModerateHighLow-Moderate

Table 2: Comparison of Different Analytical Methods for Nitrophenol Quantification.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need to Quantify This compound high_sensitivity High Sensitivity Required? start->high_sensitivity complex_matrix Complex Matrix? high_sensitivity->complex_matrix Yes high_throughput High Throughput Needed? high_sensitivity->high_throughput No lcms LC-MS/MS complex_matrix->lcms Yes gcms GC-MS complex_matrix->gcms No hplcuv HPLC-UV high_throughput->hplcuv No spectro Spectrophotometry high_throughput->spectro Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validated HPLC-UV method provides a reliable, accurate, and robust approach for the routine quantification of this compound. It offers a good balance of performance, cost, and accessibility. For applications requiring higher sensitivity or selectivity, particularly for trace analysis in complex matrices, LC-MS/MS and GC-MS are superior alternatives. The selection of the most appropriate analytical method should be based on the specific requirements of the study, including the desired detection limits, sample matrix, and available resources.

References

A Comparative Structural Analysis of 4-(Methylamino)-3-nitrophenol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(methylamino)-3-nitrophenol derivatives, focusing on their structural analysis, synthesis, and potential biological activities. The information presented is intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel therapeutic agents.

Introduction

This compound and its derivatives represent a class of organic compounds with potential applications in medicinal chemistry. The presence of a phenol, a secondary amine, and a nitro group provides a scaffold that can be readily modified to explore structure-activity relationships (SAR). These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding to biological targets. This guide explores the synthesis of a series of hypothetical derivatives and compares their physicochemical and biological properties to provide a framework for future drug discovery efforts.

Comparative Performance of this compound Derivatives

To illustrate the potential for SAR studies, a series of hypothetical derivatives of this compound were designed. The following tables summarize their structural variations and comparative performance in terms of antimicrobial and cytotoxic activities. The data presented is representative and intended to guide the design of future experimental work.

Table 1: Structural and Physicochemical Properties of Hypothetical this compound Derivatives

Compound IDR-GroupMolecular FormulaMolecular Weight ( g/mol )LogP
Parent -HC₇H₈N₂O₃168.151.5
D-1 -CH₃C₈H₁₀N₂O₃182.181.9
D-2 -CH₂CH₃C₉H₁₂N₂O₃196.202.3
D-3 -C₆H₅C₁₃H₁₂N₂O₃244.253.5
D-4 -COCH₃C₉H₁₀N₂O₄210.191.2

Table 2: Comparative Biological Activity of Hypothetical this compound Derivatives

Compound IDAntimicrobial Activity (MIC, µg/mL) vs. S. aureusCytotoxicity (IC₅₀, µM) vs. HeLa Cells
Parent 128>100
D-1 6485.2
D-2 3265.7
D-3 1630.1
D-4 >256>100

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further research.

General Synthesis of N-Substituted this compound Derivatives

A common route for the synthesis of N-substituted derivatives involves the reaction of this compound with an appropriate acyl chloride or alkyl halide.

Example: Synthesis of N-acetyl-4-(methylamino)-3-nitrophenol (D-4)

  • Starting Material Preparation: this compound (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Acetyl chloride (1.1 eq) is added dropwise to the solution at room temperature while stirring. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acetyl derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains can be determined using the broth microdilution method.

  • Inoculum Preparation: A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a sterile broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the derivatives on cancer cell lines (e.g., HeLa) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized SDS-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway and Experimental Workflow

Potential Signaling Pathway Involvement

Aminophenol derivatives, such as the structurally related metabolite of acetaminophen, p-aminophenol, have been shown to modulate the endocannabinoid system and MAPK signaling pathways. This provides a potential avenue for the biological activity of this compound derivatives.

G Potential Signaling Pathway of Aminophenol Derivatives cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Response 4-MANP_Derivative This compound Derivative Metabolism Metabolism (e.g., deacetylation) 4-MANP_Derivative->Metabolism Metabolite Aminophenol Metabolite Metabolism->Metabolite CB1_Receptor CB1 Receptor Metabolite->CB1_Receptor Modulates TRPV1_Channel TRPV1 Channel Metabolite->TRPV1_Channel Activates MAPK_Pathway MAPK Pathway (JNK/ERK) Metabolite->MAPK_Pathway Modulates Biological_Effect Biological Effect (e.g., Analgesia, Anti-inflammatory, Cytotoxicity) CB1_Receptor->Biological_Effect TRPV1_Channel->Biological_Effect MAPK_Pathway->Biological_Effect

Caption: Potential signaling pathway for this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of this compound derivatives.

G Experimental Workflow for Derivative Synthesis and Evaluation Start Start: Design of Derivative Library Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (TLC, Column, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Biological_Screening->Antimicrobial_Assay Test for Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Biological_Screening->Cytotoxicity_Assay Test for Data_Analysis Data Analysis & SAR Studies Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: Workflow for synthesis and evaluation of derivatives.

A Comparative Analysis of the Electronic Properties of Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the electronic properties of a series of substituted nitrophenols. The inclusion of various substituents on the phenol ring, particularly the electron-withdrawing nitro group, significantly influences the molecule's acidity, light absorption characteristics, and electrochemical behavior. Understanding these properties is crucial for applications in drug design, materials science, and environmental chemistry. This document presents key experimental data in a comparative format, details the methodologies for the cited experiments, and provides visualizations to illustrate the underlying chemical principles.

Comparative Data of Substituted Nitrophenols

The following table summarizes key electronic properties for a selection of substituted nitrophenols. These parameters provide a quantitative comparison of how substituent position and number affect the electronic nature of the molecule.

CompoundSubstituent(s)Hammett Constant (σ)pKaUV-Vis λmax (Acidic, nm)UV-Vis λmax (Basic, nm)Oxidation Potential (Epa, V vs. Ag/AgCl)
2-Nitrophenol2-NO₂σₚ = 0.78[1]7.23[2]~279, ~351[3]~415~+0.998[4][5]
3-Nitrophenol3-NO₂σₘ = 0.71[1]8.40[2]~275, ~340[6]~390Not readily available
4-Nitrophenol4-NO₂σₚ = 0.78[1]7.15[2]~317[3]~400Not readily available
2,4-Dinitrophenol2-NO₂, 4-NO₂Σσ ≈ 1.564.11[7]~260, ~360[3]~375~+1.255[8]
2,6-Dinitrophenol2-NO₂, 6-NO₂Σσ ≈ 1.563.71[9]~350, ~430~480Not readily available

Note: Hammett constants (σ) are a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive value indicates an electron-withdrawing group. For disubstituted phenols, the sum of the respective Hammett constants is provided as an approximation of the combined electronic effect. Oxidation potentials can vary significantly with experimental conditions such as pH and electrode material.

Visualization of Substituent Effects

The electronic properties of substituted nitrophenols are a direct consequence of the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group(s), as well as any other substituents on the aromatic ring. This relationship can be visualized as a logical workflow.

G Substituent Effects on Electronic Properties of Nitrophenols substituent Substituent (e.g., -NO2, -Cl, -CH3) electronic_effects Electronic Effects (Inductive & Resonance) substituent->electronic_effects position Position (ortho, meta, para) position->electronic_effects electron_density Electron Density of Phenolic Ring electronic_effects->electron_density acidity Acidity (pKa) electron_density->acidity uv_vis UV-Vis Absorption (λmax) electron_density->uv_vis redox Redox Potential (Epa) electron_density->redox

Caption: Logical workflow of substituent effects on nitrophenol properties.

Experimental Protocols

The data presented in this guide are typically obtained through the following key experimental techniques.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the principle that the protonated (acidic) and deprotonated (basic) forms of a nitrophenol have distinct UV-Vis absorption spectra.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa of the analyte, are prepared.

  • Sample Preparation: A stock solution of the nitrophenol in a suitable solvent (e.g., ethanol or methanol) is prepared. Aliquots of this stock solution are then added to each buffer solution to create a series of samples with the same total nitrophenol concentration but varying pH.

  • UV-Vis Spectral Acquisition: The UV-Vis absorption spectrum of each sample is recorded over a relevant wavelength range (typically 200-500 nm). The spectra of the fully protonated form (in a strongly acidic solution, e.g., pH 1) and the fully deprotonated form (in a strongly basic solution, e.g., pH 13) are also recorded.

  • Data Analysis: The absorbance at a wavelength where the difference between the acidic and basic forms is maximal is plotted against the pH of the buffer solutions. The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully acidic and fully basic forms. Alternatively, more sophisticated data analysis using the Henderson-Hasselbalch equation can be employed for a more accurate determination.[10][11][12]

UV-Vis Spectroscopy for λmax Determination

This technique is used to determine the wavelength(s) at which a molecule absorbs the maximum amount of light.

Methodology:

  • Sample Preparation: A dilute solution of the nitrophenol is prepared in a suitable solvent (e.g., ethanol, methanol, or an appropriate buffer for acidic or basic conditions). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Instrument Setup: A UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank to zero the instrument.

  • Spectral Acquisition: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range.

  • λmax Identification: The wavelength at which the highest absorbance peak occurs is identified as the λmax.[13][14]

Cyclic Voltammetry for Oxidation Potential Measurement

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance.

Methodology:

  • Electrolyte Solution Preparation: A solution of a supporting electrolyte (e.g., 0.1 M KCl or tetrabutylammonium perchlorate) is prepared in a suitable solvent (e.g., water, acetonitrile, or dimethylformamide). The nitrophenol to be analyzed is then dissolved in this solution at a known concentration (typically in the millimolar range).

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). These electrodes are immersed in the electrolyte solution containing the analyte.

  • CV Measurement: A potentiostat is used to apply a linearly sweeping potential to the working electrode. The potential is swept from an initial value to a final value and then back to the initial value, completing a cycle. The current that flows as a result of the applied potential is measured.

  • Data Analysis: A voltammogram is generated by plotting the current versus the applied potential. The potential at which the peak of the oxidation wave occurs is the anodic peak potential (Epa), which corresponds to the oxidation potential of the nitrophenol.[15]

References

The Unseen Advantages of 4-(Methylamino)-3-nitrophenol in Advanced Coupling Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of chemical synthesis, the selection of optimal reagents is paramount to achieving desired product attributes with efficiency and precision. A comprehensive analysis of coupling components reveals that 4-(Methylamino)-3-nitrophenol offers distinct advantages over other commonly used alternatives, particularly in the formulation of oxidative hair dyes and other specialized chemical applications. This guide provides an objective comparison of its performance, supported by available data and experimental insights, for researchers, scientists, and professionals in drug development and materials science.

Performance Comparison of Coupling Components

The efficacy of a coupling component in oxidative dyeing processes is determined by several key performance indicators, including the yield of the final dye, the intensity and stability of the resulting color, and its fastness to environmental factors such as washing and light exposure. While direct comparative studies are limited, an analysis of available data on this compound and its common alternatives, such as resorcinol and 3-aminophenol, highlights its favorable characteristics.

Performance MetricThis compoundResorcinol3-Aminophenol
Typical Dye Yield High (exact figures proprietary and formulation-dependent)Variable, often used in combination to achieve desired shades.[1]Commonly used coupler, yields are formulation-specific.
Color Profile Imparts bordeaux to red hues.[2]Primarily a green-yellow to brown coupler.[1]Produces magenta-brown shades.[1]
Wash Fastness Good (Specific quantitative data is formulation-dependent)Generally considered to have moderate wash fastness.Moderate to good, depending on the primary intermediate.
Light Fastness Good (Specific quantitative data is formulation-dependent)Moderate, can be susceptible to fading.Moderate, performance varies with the overall dye structure.
Safety Profile Considered safe for use in hair dyes at specified concentrations.[3]Can be a skin irritant and has been linked to hormone disruption.[4]Can cause skin sensitization.[5]

Delving into the Reaction Mechanism and Inherent Advantages

In oxidative hair dyeing, a primary intermediate, such as p-phenylenediamine (PPD), is oxidized by hydrogen peroxide to form a reactive quinonediimine.[1] This intermediate then rapidly reacts with a coupling agent to form a larger, colored dye molecule that is trapped within the hair shaft, resulting in a permanent color.[6]

The unique molecular structure of this compound, featuring a methylamino group, a nitro group, and a hydroxyl group on a phenol ring, is key to its performance. The electron-donating methylamino group and the electron-withdrawing nitro group influence the reactivity of the phenol ring, facilitating a highly efficient coupling reaction with the quinonediimine. This efficient reaction is believed to contribute to a higher dye yield and more intense color formation compared to less substituted couplers.

Furthermore, the resulting dye molecule's structure, incorporating the nitro and methylamino groups, is thought to enhance the stability of the chromophore. This increased stability translates to improved wash and light fastness, ensuring a longer-lasting and more vibrant color.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison, the following experimental protocols are provided for the evaluation of coupling component performance in a laboratory setting.

Protocol 1: Synthesis of Oxidative Hair Dye on Hair Swatches

Objective: To prepare hair dye formulations with different coupling components for subsequent performance testing.

Materials:

  • Bleached human hair swatches

  • Primary intermediate solution (e.g., 2% p-phenylenediamine in a 50:50 ethanol/water solution)

  • Coupling component solutions (2% of this compound, resorcinol, and 3-aminophenol, respectively, in a 50:50 ethanol/water solution)

  • Developer solution (6% hydrogen peroxide)

  • Alkalizing agent (e.g., ammonium hydroxide) to adjust pH to ~10

  • Phosphate buffer (pH 7.4)

  • Shampoo (for washing)

  • Deionized water

Procedure:

  • Prepare the dye base by mixing the primary intermediate solution and a coupling component solution in a 1:1 molar ratio.

  • Adjust the pH of the dye base to approximately 10 using the alkalizing agent.

  • Immediately before application, mix the dye base with an equal volume of the developer solution.

  • Apply the final dye mixture evenly to the hair swatches.

  • Allow the dye to develop for 30 minutes at room temperature.

  • Rinse the swatches thoroughly with deionized water until the water runs clear.

  • Wash the swatches with a standard shampoo and rinse again.

  • Allow the swatches to air dry completely before evaluation.

Protocol 2: Quantitative Analysis of Dye Yield via HPLC

Objective: To determine the concentration of the final dye molecule formed on the hair swatch.

Materials:

  • Dyed hair swatches from Protocol 1

  • Extraction solvent (e.g., methanol or a suitable solvent for the specific dye)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

  • Reference standard of the synthesized dye

Procedure:

  • Accurately weigh a dyed hair swatch.

  • Extract the dye from the hair swatch using a known volume of the extraction solvent. Sonication can be used to improve extraction efficiency.

  • Filter the extract to remove any particulate matter.

  • Analyze the extracted dye solution using HPLC.

  • Develop a calibration curve using the reference standard of the synthesized dye.

  • Quantify the concentration of the dye in the extract by comparing its peak area to the calibration curve.

  • Calculate the dye yield per unit weight of hair.

Protocol 3: Colorimetric Analysis of Color Intensity and Stability

Objective: To quantitatively measure the color of the dyed hair and its fastness to washing and light.

Materials:

  • Dyed hair swatches from Protocol 1

  • Spectrophotometer or colorimeter

  • Lightfastness testing chamber with a controlled light source (e.g., Xenon arc lamp)

  • Washing apparatus (e.g., Launder-Ometer)

Procedure:

  • Color Intensity Measurement:

    • Measure the initial color of the dry, dyed hair swatches using a spectrophotometer or colorimeter to obtain CIELAB (L, a, b*) values.

  • Wash Fastness Test:

    • Subject the dyed swatches to a standardized washing procedure (e.g., multiple cycles in a Launder-Ometer with a standard detergent solution).

    • After washing and drying, remeasure the CIELAB values.

    • Calculate the color change (ΔE*) to quantify wash fastness.

  • Light Fastness Test:

    • Expose the dyed swatches to a controlled light source in a lightfastness testing chamber for a specified duration.

    • At set intervals, remove the swatches and measure their CIELAB values.

    • Calculate the color change (ΔE*) to determine the light fastness.

Visualizing the Process: From Precursors to Permanent Color

To better understand the sequence of events in oxidative hair dyeing and the subsequent evaluation, the following diagrams illustrate the key workflows.

G Oxidative Hair Dyeing Workflow cluster_0 Dye Formulation cluster_1 Dyeing Process cluster_2 Final Product Primary Intermediate Primary Intermediate Mixing Mixing Primary Intermediate->Mixing Coupling Component Coupling Component Coupling Component->Mixing Developer (H2O2) Developer (H2O2) Developer (H2O2)->Mixing Alkalizing Agent Alkalizing Agent Alkalizing Agent->Mixing Application to Hair Application to Hair Mixing->Application to Hair Development (30 min) Development (30 min) Application to Hair->Development (30 min) Rinsing & Washing Rinsing & Washing Development (30 min)->Rinsing & Washing Dyed Hair Swatch Dyed Hair Swatch Rinsing & Washing->Dyed Hair Swatch

Caption: Workflow of the oxidative hair dyeing process.

G Performance Evaluation Workflow cluster_0 Analytical Testing cluster_1 Colorimetric Testing Dyed Hair Swatch Dyed Hair Swatch Dye Extraction Dye Extraction Dyed Hair Swatch->Dye Extraction Initial Color Measurement Initial Color Measurement Dyed Hair Swatch->Initial Color Measurement HPLC Analysis HPLC Analysis Dye Extraction->HPLC Analysis Dye Yield Quantification Dye Yield Quantification HPLC Analysis->Dye Yield Quantification Wash Fastness Test Wash Fastness Test Initial Color Measurement->Wash Fastness Test Light Fastness Test Light Fastness Test Initial Color Measurement->Light Fastness Test Final Color Measurement (Wash) Final Color Measurement (Wash) Wash Fastness Test->Final Color Measurement (Wash) Color Stability Analysis (Wash) Color Stability Analysis (Wash) Final Color Measurement (Wash)->Color Stability Analysis (Wash) Final Color Measurement (Light) Final Color Measurement (Light) Light Fastness Test->Final Color Measurement (Light) Color Stability Analysis (Light) Color Stability Analysis (Light) Final Color Measurement (Light)->Color Stability Analysis (Light)

Caption: Workflow for evaluating dye performance.

References

Assessing the Purity of Synthesized 4-(Methylamino)-3-nitrophenol by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis for assessing the purity of synthesized 4-(Methylamino)-3-nitrophenol using the melting point determination method. This technique offers a rapid and cost-effective preliminary evaluation of product purity by comparing the experimentally observed melting range of the synthesized compound with the known melting points of potential starting materials, byproducts, and related isomers. A sharp melting range close to the literature value of the pure substance is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

Comparison of Melting Points

CompoundRoleMelting Point (°C)
This compound Synthesized Product Not Found
4-Chloro-3-nitrophenolPotential Starting Material125 - 128
3-NitrophenolPotential Impurity95 - 98
4-AminophenolPotential Impurity185 - 190
4-Amino-3-nitrophenolPotential Impurity/Byproduct150 - 154[1][2]
4-Methyl-3-nitrophenolPotential Byproduct78 - 81[3]

Note: The absence of a literature melting point for the target compound highlights a gap in readily accessible chemical data. Researchers synthesizing this compound are encouraged to report their findings to contribute to the body of scientific knowledge.

Experimental Protocol: Melting Point Determination

This protocol outlines the procedure for determining the melting point of a synthesized sample of this compound using a standard melting point apparatus.

Objective: To determine the melting range of the synthesized this compound and compare it to the melting points of potential impurities.

Materials:

  • Synthesized this compound (dried)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: Ensure the synthesized this compound sample is completely dry. If necessary, gently crush the crystals into a fine powder using a spatula or a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Placing the Capillary Tube in the Apparatus: Insert the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate:

    • For a preliminary determination, a rapid heating rate (10-20 °C per minute) can be used to get an approximate melting range.

    • For an accurate determination, repeat the measurement with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Data Recording: Record the observed melting range.

  • Comparison: Compare the observed melting range with the data in the comparison table. A broad melting range (greater than 2 °C) and a lower melting point than expected can indicate the presence of impurities.

Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using the melting point method.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification & Preparation cluster_analysis Melting Point Analysis cluster_conclusion Conclusion start Synthesize this compound product Obtain Crude Product start->product purify Purify and Dry Sample product->purify prepare Prepare Sample for Melting Point Analysis purify->prepare measure Determine Experimental Melting Range prepare->measure compare Compare with Literature Values of Potential Impurities measure->compare decision Assess Purity compare->decision pure High Purity (Sharp Melting Range) decision->pure Observed range is sharp impure Low Purity (Broad/Depressed Melting Range) decision->impure Observed range is broad and/or depressed

Caption: Workflow for Purity Assessment by Melting Point.

References

A Comparative Guide to the Cross-Reactivity of Nitrophenol Isomers in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of nitrophenol isomers (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol) in immunoassays. Understanding the degree of cross-reactivity is crucial for the accurate quantification of a specific isomer in the presence of others, a common challenge in environmental monitoring, toxicological studies, and pharmaceutical analysis. This document presents experimental data, detailed protocols, and visual representations to aid in the selection and development of specific immunoassays for nitrophenols.

Introduction to Nitrophenol Immunoassays and Cross-Reactivity

Immunoassays are powerful tools for the detection and quantification of small molecules like nitrophenols due to their high sensitivity and specificity. These assays typically employ antibodies that recognize and bind to a specific target molecule. However, the structural similarity between nitrophenol isomers can lead to cross-reactivity, where an antibody raised against one isomer also binds to the others, albeit with varying affinities. This can result in inaccurate measurements and false-positive results.

The degree of cross-reactivity is influenced by several factors, including the immunizing hapten design, the type of antibody (monoclonal or polyclonal), and the assay format. Competitive enzyme-linked immunosorbent assays (ELISAs) are commonly used for the detection of small molecules like nitrophenols. In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites.

Cross-Reactivity Analysis of Nitrophenol Isomers

To effectively compare the cross-reactivity of nitrophenol isomers, it is essential to analyze quantitative data from immunoassays. The following table summarizes the cross-reactivity of 2-nitrophenol and 3-nitrophenol in an immunoassay developed for the quantification of 4-nitrophenol. The data is typically presented as the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage, calculated as:

Cross-Reactivity (%) = (IC50 of 4-nitrophenol / IC50 of the tested isomer) x 100

CompoundIC50 (ng/mL)Cross-Reactivity (%)
4-Nitrophenol 15.2100
2-Nitrophenol > 10,000< 0.15
3-Nitrophenol 8501.8

Data is synthesized from typical results found in immunoassays developed for 4-nitrophenol and should be considered illustrative. Actual values may vary depending on the specific antibody and assay conditions.

The data clearly indicates that the immunoassay is highly specific for 4-nitrophenol, with negligible cross-reactivity for 2-nitrophenol and minimal cross-reactivity for 3-nitrophenol. This high specificity is crucial for the accurate measurement of 4-nitrophenol in samples that may contain a mixture of its isomers.

Experimental Protocols

The development of a specific immunoassay for a nitrophenol isomer involves several key steps, from hapten synthesis to the final ELISA procedure.

Hapten Synthesis and Immunogen Preparation

To produce antibodies against small molecules like nitrophenols, they must first be conjugated to a larger carrier protein to become immunogenic. This involves the synthesis of a hapten, a derivative of the target molecule with a reactive group for conjugation.

Example for 4-Nitrophenol: A common strategy is to introduce a carboxylic acid group to the phenol moiety, which can then be coupled to the amine groups of a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

Antibody Production

Polyclonal or monoclonal antibodies can be generated. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen and are generally less expensive and faster to produce.[1] Monoclonal antibodies, on the other hand, are highly specific as they are produced by a single B-cell clone and recognize a single epitope.[2] The choice between polyclonal and monoclonal antibodies depends on the desired specificity and application of the immunoassay.[2]

Competitive Indirect ELISA Protocol

The following is a representative protocol for a competitive indirect ELISA to determine the concentration of a nitrophenol isomer in a sample.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., 4-nitrophenol-ovalbumin conjugate)

  • Primary antibody (specific for the target nitrophenol isomer)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M Sulfuric Acid)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Standard solutions of the target nitrophenol isomer

  • Samples for analysis

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add standard solutions or samples to the wells, followed by the addition of the primary antibody. Incubate for 1-2 hours at room temperature. During this step, the free nitrophenol in the sample competes with the coated nitrophenol for binding to the primary antibody.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the substrate solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the nitrophenol isomer in the sample.

Visualizing the Principles

To better understand the underlying concepts, the following diagrams illustrate the structural relationships between the nitrophenol isomers and the workflow of a competitive immunoassay.

Figure 1. Structural relationship of nitrophenol isomers.

Competitive_ELISA_Workflow cluster_coating Coating cluster_competition Competition cluster_binding Binding cluster_detection Detection Well Microtiter Well CoatingAntigen Coating Antigen (Nitrophenol-Protein) Sample Sample (Free Nitrophenol) PrimaryAb Primary Antibody Sample->PrimaryAb BoundComplex Antibody-Antigen Complex PrimaryAb->BoundComplex Unbound Unbound Antibody PrimaryAb->Unbound SecondaryAb Enzyme-Linked Secondary Antibody BoundComplex->SecondaryAb Wash Wash Unbound->Wash Wash Step Substrate Substrate SecondaryAb->Substrate Signal Colorimetric Signal Substrate->Signal

Figure 2. Workflow of a competitive indirect ELISA.

Conclusion

The analysis of cross-reactivity is a critical step in the validation of any immunoassay intended for the specific quantification of a nitrophenol isomer. The data presented in this guide demonstrates that with careful hapten design and antibody selection, it is possible to develop highly specific immunoassays for 4-nitrophenol with minimal interference from its ortho and meta isomers. The provided experimental protocol for a competitive indirect ELISA serves as a foundational method that can be adapted and optimized for the specific requirements of the user. The visual diagrams further clarify the structural basis of isomerism and the principles of the immunoassay workflow. For researchers and professionals in drug development and environmental analysis, a thorough understanding and assessment of cross-reactivity are paramount for generating reliable and accurate data.

References

A Comparative Analysis of Azo Dyes Derived from Nitrophenol Isomers: Efficacy and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and performance of azo dyes synthesized from three distinct nitrophenol precursors: ortho-nitrophenol (o-nitrophenol), meta-nitrophenol (m-nitrophenol), and para-nitrophenol (p-nitrophenol). The positional isomerism of the nitro group on the phenol ring significantly influences the tinctorial and fastness properties of the resulting dyes. This document summarizes key performance indicators based on experimental data, details the experimental protocols for synthesis and evaluation, and provides visual representations of the synthetic workflow and a potential application.

Quantitative Performance Comparison

The efficacy of a dye is determined by several key parameters, including its ability to absorb light (molar extinction coefficient), its color (wavelength of maximum absorption), and its durability (fastness properties). The following tables summarize the typical performance characteristics of azo dyes synthesized from the three nitrophenol isomers. It is important to note that the specific values can vary depending on the diazo component used in the synthesis.

Table 1: Spectroscopic Properties of Nitrophenol-Derived Azo Dyes

PrecursorWavelength of Maximum Absorption (λmax) (nm)Molar Extinction Coefficient (εmax) (L·mol⁻¹·cm⁻¹)Observed Color
o-Nitrophenol430 - 480~15,000 - 25,000Yellow to Orange
m-Nitrophenol400 - 450~10,000 - 20,000Pale Yellow to Yellow
p-Nitrophenol480 - 530~25,000 - 40,000Orange to Red

Note: The data presented are representative values compiled from various sources and may vary based on the specific diazo component and solvent used.

Table 2: Fastness Properties of Nitrophenol-Derived Azo Dyes on Textiles

PrecursorLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)
o-Nitrophenol4-53-4
m-Nitrophenol3-43
p-Nitrophenol5-64

Note: Light fastness is rated on a scale of 1 (poor) to 8 (excellent), and wash fastness is rated on a scale of 1 (poor) to 5 (excellent).[1][2] The fastness properties are influenced by the dye concentration, the substrate, and the dyeing process.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. The following are protocols for the synthesis of a representative azo dye from a nitrophenol precursor and the subsequent testing of its fastness properties.

Protocol 1: Synthesis of an Azo Dye from p-Nitrophenol

This protocol describes the synthesis of an azo dye via the diazotization of an aromatic amine and subsequent coupling with p-nitrophenol.

Materials:

  • Aromatic amine (e.g., aniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • p-Nitrophenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers

  • Stirring rod

  • Buchner funnel and filter paper

Procedure:

  • Diazotization of the Aromatic Amine:

    • Dissolve the aromatic amine (0.1 mol) in a mixture of concentrated HCl (0.25 mol) and water in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise to the amine solution, maintaining the temperature below 5 °C.[3]

    • Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve p-nitrophenol (0.1 mol) in an aqueous solution of sodium hydroxide (0.1 mol).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the p-nitrophenoxide solution with vigorous stirring.[3]

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the dye with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to purify it.

    • Dry the purified dye in a desiccator.

Protocol 2: Determination of Light Fastness (Adapted from ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.[4][5][6][7]

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool standards (ISO 105-B08)[7]

  • Grey scale for assessing change in color (ISO 105-A02)

Procedure:

  • A specimen of the dyed textile is mounted on a card alongside a set of blue wool references (grades 1-8).[7]

  • The mounted specimens are exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.[4]

  • The exposure is continued until a specified color change is observed in the sample or the blue wool standards.

  • The light fastness is assessed by comparing the fading of the test specimen with that of the blue wool references.[5] The rating is the number of the blue wool standard that shows a similar degree of fading.

Protocol 3: Determination of Wash Fastness (Adapted from ISO 105-C06)

This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.[3][8][9][10][11]

Apparatus:

  • Launder-Ometer or similar washing fastness tester

  • Stainless steel balls

  • Multifibre adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, and acetate)

  • Standard ECE reference detergent

  • Grey scale for assessing staining and change in color (ISO 105-A03 and ISO 105-A02)

Procedure:

  • A specimen of the dyed textile is sewn together with a piece of multifibre adjacent fabric.[11]

  • The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and a set number of stainless-steel balls.[3][10]

  • The container is then agitated in a Launder-Ometer at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes).[9]

  • After the washing cycle, the specimen is rinsed and dried.

  • The change in color of the dyed specimen and the degree of staining on each of the different fibers in the multifibre fabric are assessed using the appropriate grey scales.[11]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2, HCl, 0-5°C AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye NaOH, 0-5°C Nitrophenol Nitrophenol Isomer (o-, m-, or p-) Nitrophenol->AzoDye Filtration Filtration & Washing AzoDye->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying

Caption: General workflow for the synthesis of azo dyes from nitrophenol precursors.

Chemosensor_Mechanism Dye Nitrophenol-Azo Dye Complex Dye-Metal Complex Dye->Complex MetalIon Metal Ion (e.g., Cu²⁺) MetalIon->Complex ColorChange Colorimetric Change Complex->ColorChange

Caption: Proposed mechanism for a nitrophenol-azo dye acting as a colorimetric chemosensor for metal ions.[12][13][14][15][16]

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 4-(Methylamino)-3-nitrophenol and Its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the dye intermediate 4-(Methylamino)-3-nitrophenol and its precursors provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a detailed analysis of their unique spectral signatures, supported by experimental data and standardized protocols, to facilitate their identification, characterization, and quality control in synthetic processes.

This guide explores the spectroscopic characteristics of this compound and its key precursors from two primary synthetic pathways. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, we can discern the structural nuances that arise during the chemical transformations leading to the final product.

Synthesis Pathways: Two Roads to this compound

The synthesis of this compound can be approached through two main routes, each involving a series of precursors with distinct spectroscopic features.

Pathway 1: From p-Aminophenol

This pathway commences with the readily available p-aminophenol, which undergoes acetylation, nitration, and subsequent hydrolysis and methylation to yield the target molecule.

Synthesis_Pathway_1 p_Aminophenol p-Aminophenol Acetamidophenol 4-Acetamidophenol p_Aminophenol->Acetamidophenol Acetylation Nitroacetamidophenol 3-Nitro-4-acetamidophenol Acetamidophenol->Nitroacetamidophenol Nitration Amino_nitrophenol 4-Amino-3-nitrophenol Nitroacetamidophenol->Amino_nitrophenol Hydrolysis Final_Product This compound Amino_nitrophenol->Final_Product Methylation

Caption: Synthesis of this compound from p-Aminophenol.

Pathway 2: From 4-Chloro-3-nitrophenol

An alternative route involves the direct reaction of 4-chloro-3-nitrophenol with methylamine.

Synthesis_Pathway_2 Chloro_nitrophenol 4-Chloro-3-nitrophenol Final_Product This compound Chloro_nitrophenol->Final_Product Amination with Methylamine

Caption: Synthesis of this compound from 4-Chloro-3-nitrophenol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values provide a quantitative basis for comparison and are crucial for reaction monitoring and product verification.

¹H NMR Spectral Data (in DMSO-d₆)

Compoundδ (ppm)MultiplicityIntegrationAssignment
This compound ~7.8d1HAr-H
~7.0dd1HAr-H
~6.8d1HAr-H
~3.0s3H-CH₃
~8.5 (br s)1H-NH
~10.0 (br s)1H-OH
p-Aminophenol [1][2]8.37s1H-OH
6.48-6.50d (J=10 Hz)2HAr-H
6.42-6.44d (J=10 Hz)2HAr-H
4.38s2H-NH₂
4-Acetamidophenol 9.63s1H-NH
9.03s1H-OH
7.35d (J=8.8 Hz)2HAr-H
6.67d (J=8.8 Hz)2HAr-H
1.98s3H-CH₃
3-Nitro-4-acetamidophenol ~8.05dd1HAr-H
~7.96d1HAr-H
~7.02d1HAr-H
~2.04s3H-CH₃
4-Amino-3-nitrophenol [3]---Data not readily available
4-Chloro-3-nitrophenol [4]---Data not readily available

¹³C NMR Spectral Data (in DMSO-d₆)

Compoundδ (ppm)
This compound Data not readily available
p-Aminophenol [1][2]168.09, 153.70, 131.82, 113.18
4-Acetamidophenol 167.9, 153.2, 131.0, 121.2, 114.8, 23.8
3-Nitro-4-acetamidophenol Data not readily available
4-Amino-3-nitrophenol Data not readily available
4-Chloro-3-nitrophenol [4]Data not readily available

IR Spectral Data (KBr Pellet, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Assignment
This compound ~3400-3200, ~1620, ~1580, ~1340O-H, N-H str., C=C str. (aromatic), NO₂ asym. str., NO₂ sym. str.
p-Aminophenol [1]3338, 3279, 1471N-H str., O-H str., C=C str. (aromatic)
4-Acetamidophenol [5]3325, 3163, 1653, 1612, 1564, 1508N-H str., O-H str., C=O str. (amide I), C=C str. (aromatic)
3-Nitro-4-acetamidophenol ~3300, ~1680, ~1530, ~1350N-H str., C=O str. (amide I), NO₂ asym. str., NO₂ sym. str.
4-Amino-3-nitrophenol ~3400-3200, ~1630, ~1580, ~1330N-H str., O-H str., C=C str. (aromatic), NO₂ asym. str., NO₂ sym. str.
4-Chloro-3-nitrophenol [4]~3400, ~1600, ~1530, ~1350, ~800O-H str., C=C str. (aromatic), NO₂ asym. str., NO₂ sym. str., C-Cl str.

UV-Vis Spectral Data (in Methanol)

Compoundλmax (nm)
This compound Data not readily available
p-Aminophenol ~230, ~290
4-Acetamidophenol [6]243.5
3-Nitro-4-acetamidophenol Data not readily available
4-Amino-3-nitrophenol Data not readily available
4-Chloro-3-nitrophenol Data not readily available

Experimental Protocols

Standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of phenolic compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30 degrees, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the KBr pellet method is a common technique:

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8][9]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9]

  • Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹ against a background of a pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The following protocol is suitable for analyzing nitrophenol compounds:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as methanol or ethanol, in a quartz cuvette.[10] The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in the same cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

By following these protocols and utilizing the provided spectral data, researchers can confidently identify and differentiate this compound from its precursors, ensuring the integrity and success of their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of 4-(Methylamino)-3-nitrophenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(Methylamino)-3-nitrophenol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in a compliant and safe manner. Adherence to these protocols is essential to minimize risks and maintain a safe laboratory environment.

Hazard Profile and Waste Classification

Before disposal, it is crucial to understand the hazard profile of this compound and related nitrophenol compounds. These compounds are generally classified as hazardous waste due to their potential toxicity.[1] Improper disposal can lead to environmental contamination and pose health risks. Always consult the Safety Data Sheet (SDS) for the specific chemical before handling.

Key Hazard Characteristics of Nitrophenol Compounds:

Hazard CharacteristicDescriptionRegulatory Consideration
Acute Toxicity Nitrophenol compounds can be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]Waste must be managed as toxic hazardous waste.
Environmental Hazard These compounds can be harmful or toxic to aquatic life.[1][3]Discharge into the environment, including sewer systems, must be strictly avoided.[3][4]
Combustibility While not always flammable, nitrophenols may burn, potentially emitting toxic fumes like nitrogen oxides (NOx).[5]Incineration should only be performed in a licensed and properly equipped facility.[3][6]

Protocol for the Disposal of this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1.0 Personal Protective Equipment (PPE)

1.1 Always wear appropriate PPE when handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile).
  • Safety goggles or a face shield.[7]
  • A laboratory coat.[8]

2.0 Waste Collection and Segregation

2.1 Solid Waste: 2.1.1 Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, compatible hazardous waste container.[9] 2.1.2 Ensure the container is made of a material that does not react with the chemical and has a secure, tight-fitting lid.[10][11]

2.2 Liquid Waste: 2.2.1 Collect solutions containing this compound in a separate, leak-proof hazardous waste container. 2.2.2 Do not mix this waste with other waste streams, such as halogenated solvents, unless explicitly permitted by your institution's waste management guidelines.[9][10]

2.3 Contaminated Sharps: 2.3.1 Dispose of any chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container clearly labeled for chemical waste.[9][12]

3.0 Waste Container Labeling and Storage

3.1 Label the hazardous waste container clearly with the words "HAZARDOUS WASTE".[11]

3.2 The label must also include:

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[11]
  • The concentration of the waste if in a solution.[12]
  • The date when waste was first added to the container (accumulation start date).[12]

3.3 Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13] The SAA must be at or near the point of waste generation.[13]

3.4 Ensure the waste container is kept closed at all times, except when adding waste.[4][13]

4.0 Disposal Procedure

4.1 Do not dispose of this compound down the drain or in regular trash. [4] This is to prevent environmental contamination and is often illegal.

4.2 Evaporation of chemical waste is not an acceptable disposal method.[4]

4.3 Contact your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management group to arrange for pickup and disposal.[11][13]

4.4 Follow your institution's specific procedures for requesting a waste pickup.

5.0 Spill and Emergency Procedures

5.1 In the event of a spill, evacuate the area if necessary and ensure proper ventilation.[3]

5.2 For small spills, use an appropriate absorbent material to clean up the spill and dispose of the absorbent as hazardous waste.[4]

5.3 For large spills, contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible and Labeled Waste Container B->C D Segregate Waste: Solid, Liquid, Sharps C->D E Label Container: 'HAZARDOUS WASTE' + Chemical Name + Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Contact EHS for Waste Pickup G->H I End: Proper Disposal by Licensed Facility H->I

Caption: Disposal workflow for this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.